molecular formula C9H6BrNO2 B143913 5-Bromobenzofuran-2-carboxamide CAS No. 35351-21-4

5-Bromobenzofuran-2-carboxamide

Numéro de catalogue: B143913
Numéro CAS: 35351-21-4
Poids moléculaire: 240.05 g/mol
Clé InChI: VYOHEOKELADMTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromobenzofuran-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-bromo-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHEOKELADMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368838
Record name 5-Bromobenzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-21-4
Record name 5-Bromo-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromobenzofuran-2-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 5-Bromobenzofuran-2-carboxamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical Properties

This compound is a halogenated derivative of the benzofuran scaffold, a heterocyclic compound class of significant interest in medicinal chemistry. The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position of the benzofuran ring imparts specific physicochemical characteristics that influence its biological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35351-21-4[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Appearance Solid (predicted)General Knowledge
Melting Point Not explicitly reportedN/A
Boiling Point Not explicitly reportedN/A
Solubility Not explicitly reportedN/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid precursor, 5-bromobenzofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxamides.

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • 25% aqueous Ammonium Hydroxide (NH₄OH)

  • Ice

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (0.4 mmol/mL).

  • To this suspension, add thionyl chloride (1.65 equivalents).

  • Stir the mixture at reflux for 3 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. This will yield the crude 5-bromobenzofuran-2-carbonyl chloride.

  • Amidation: In a separate beaker, cool a solution of 25% aqueous ammonium hydroxide (0.5 mmol/mL) in an ice bath.

  • Slowly add the crude 5-bromobenzofuran-2-carbonyl chloride (1 equivalent) in small portions to the ice-cold ammonium hydroxide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature. A precipitate of this compound will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Dry the purified this compound under vacuum.

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 5-Bromobenzofuran-2-carboxylic_acid 5-Bromobenzofuran-2- carboxylic acid Thionyl_chloride SOCl₂ Toluene, Reflux 5-Bromobenzofuran-2-carboxylic_acid->Thionyl_chloride 5-Bromobenzofuran-2-carbonyl_chloride 5-Bromobenzofuran-2- carbonyl chloride Thionyl_chloride->5-Bromobenzofuran-2-carbonyl_chloride Ammonium_hydroxide 25% aq. NH₄OH Ice Bath 5-Bromobenzofuran-2-carbonyl_chloride->Ammonium_hydroxide This compound 5-Bromobenzofuran-2- carboxamide Ammonium_hydroxide->this compound

Caption: Synthesis of this compound.

Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Aromatic protons on the benzofuran ring system, a singlet for the furan proton, and broad signals for the -NH₂ protons of the carboxamide group.
¹³C NMR Signals corresponding to the nine carbon atoms of the benzofuran ring and the carboxamide carbonyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-N stretching, and vibrations associated with the aromatic and furan rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran carboxamide structure.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, the broader class of benzofuran derivatives has been extensively investigated for a range of pharmacological activities.[2][3][4][5] Halogenation, in particular, is a common strategy in drug design to enhance the biological potency of lead compounds.[6]

Anticancer Potential

Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[9][10] The presence of a bromine atom on the benzofuran scaffold may enhance these anticancer properties.

Diagram 2: Potential Anticancer Signaling Pathways

G This compound 5-Bromobenzofuran-2- carboxamide PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibition NF_kappa_B NF-κB Pathway This compound->NF_kappa_B Inhibition Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits NF_kappa_B->Cell_Proliferation Promotes NF_kappa_B->Apoptosis Inhibits

Caption: Potential anticancer signaling pathways.

Antimicrobial and Anti-inflammatory Activities

Benzofuran derivatives have also been recognized for their antimicrobial and anti-inflammatory properties.[11][12][13][14] Some studies have indicated that brominated benzofurans exhibit activity against Gram-positive bacteria and certain fungal strains.[12] The anti-inflammatory effects of benzofuran compounds are often attributed to the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling cascades.[10][11][15][16]

Diagram 3: Experimental Workflow for Biological Screening

G Compound 5-Bromobenzofuran-2- carboxamide Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) Compound->Anti_inflammatory Results Biological Activity Profile Anticancer->Results Antimicrobial->Results Anti_inflammatory->Results

Caption: Workflow for biological screening.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While a detailed experimental characterization is still needed, its structural features suggest potential for development as an anticancer, antimicrobial, or anti-inflammatory agent. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling further research into its chemical and biological properties. Future studies should focus on obtaining comprehensive spectral data for unambiguous structure confirmation and conducting in-depth biological assays to elucidate its specific mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to 5-Bromobenzofuran-2-carboxamide (CAS: 35351-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran-2-carboxamide, with the Chemical Abstracts Service (CAS) number 35351-21-4, is a heterocyclic organic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, synthesis, and potential biological applications. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide summarizes the known information and provides context based on related benzofuran structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 35351-21-4
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Appearance Off-white solid
Chemical Name 5-bromo-1-benzofuran-2-carboxamide

Synthesis

The primary route for the synthesis of this compound involves the amidation of 5-bromobenzofuran-2-carboxylic acid. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Aqueous ammonium hydroxide (NH₄OH, 25%)

  • Ice

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Acid Chloride Formation: A suspension of 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (0.4 mmol/mL) is prepared. Thionyl chloride (1.65 equivalents) is added to the suspension. The mixture is stirred and heated at reflux for 3 hours. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure to yield the crude 5-bromobenzofuran-2-carbonyl chloride.

  • Amidation: The resulting 5-bromobenzofuran-2-carbonyl chloride (1 equivalent) is added in small portions to an ice-cold solution of 25% aqueous ammonium hydroxide (0.5 mmol/mL).

  • Precipitation and Isolation: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature. A precipitate of this compound forms. The solid is collected by filtration, washed with cold water, and dried under vacuum.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow A 5-Bromobenzofuran-2-carboxylic acid B Reaction with Thionyl Chloride in Toluene (Reflux) A->B Step 1 C 5-Bromobenzofuran-2-carbonyl chloride B->C D Reaction with Aqueous Ammonium Hydroxide (Ice-cold) C->D Step 2 E This compound D->E

A simplified workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While this compound is commercially available and cited as a building block for the preparation of antifungal agents, specific quantitative data on its biological activity (e.g., Minimum Inhibitory Concentration (MIC) or IC₅₀ values) are not readily found in the reviewed scientific literature.

The broader class of benzofuran derivatives has been extensively studied and has shown promise in various therapeutic areas:

  • Antifungal Activity: Many benzofuran carboxamide derivatives have been synthesized and evaluated for their activity against a range of fungal pathogens. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane or the inhibition of essential fungal enzymes. For instance, some benzofuran derivatives have been shown to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability.

  • Anticancer Activity: Various substituted benzofuran-2-carboxamides have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against several cancer cell lines.

  • Other Biological Activities: The benzofuran scaffold is also present in compounds with anti-inflammatory, analgesic, and antiviral properties.

The logical relationship for the potential application of this compound is depicted in the following diagram.

Logical_Relationship A This compound (CAS 35351-21-4) B Benzofuran Scaffold A->B C Known Biological Activities of Benzofuran Derivatives B->C D Antifungal Activity C->D E Anticancer Activity C->E F Other Potential Therapeutic Applications C->F

Logical relationship of this compound to its potential applications.

Future Research Directions

The lack of specific biological data for this compound highlights a gap in the current scientific knowledge. Future research efforts could focus on:

  • Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the antifungal, anticancer, and other biological activities of this compound. This would involve determining key parameters such as MIC, IC₅₀, and efficacy in relevant disease models.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives of this compound to establish structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound is a readily synthesizable compound that belongs to the versatile class of benzofurans. While its primary cited use is as a precursor for antifungal agents, detailed quantitative biological data for the compound itself is currently lacking in the public domain. Based on the known activities of the benzofuran scaffold, this compound represents a promising starting point for further investigation in drug discovery and development, particularly in the areas of antifungal and anticancer research. The experimental protocols and structural information provided in this guide serve as a foundation for researchers to explore the full potential of this molecule.

References

An In-depth Technical Guide to 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Bromobenzofuran-2-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound is a derivative of benzofuran, an important heterocyclic scaffold in drug discovery. The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position provides versatile handles for further chemical modifications, making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆BrNO₂[1][2]
Molecular Weight 240.05 g/mol [1][2]
CAS Number 35351-21-4[1][2]
Canonical SMILES C1=CC2=C(C=C1Br)OC(=C2)C(=O)N[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the initial formation of the benzofuran ring system, followed by the elaboration and conversion of a functional group at the 2-position to the desired carboxamide. The following is a representative protocol based on analogous syntheses of related benzofuran-2-carboxamides.[3][4]

Part 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This initial step involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate to construct the benzofuran ring with an ester group at the 2-position.

Experimental Protocol:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde and a suitable base (e.g., potassium carbonate or caesium carbonate) in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Reaction Initiation: To the stirred solution, add ethyl bromoacetate or ethyl chloroacetate dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-48 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and stir vigorously to precipitate the product.

  • Product Collection: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with deionized water and dry it under vacuum to yield Ethyl 5-bromobenzofuran-2-carboxylate.

Part 2: Amidation of Ethyl 5-bromobenzofuran-2-carboxylate

The second step involves the conversion of the ethyl ester to the final carboxamide product.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve the Ethyl 5-bromobenzofuran-2-carboxylate synthesized in Part 1 in a saturated solution of ammonia in an alcohol, such as methanol or ethanol.

  • Reaction Conditions: Heat the sealed vessel to a temperature between 80-120°C for 12-24 hours. The internal pressure will increase during this process.

  • Work-up and Isolation: After cooling the vessel to room temperature, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield pure this compound.

Visualized Synthesis Workflow

The logical flow of the synthesis protocol is depicted below. This diagram outlines the key transformations from commercially available starting materials to the target compound.

G A 5-Bromosalicylaldehyde + Ethyl Bromoacetate B Cyclization/ Esterification A->B Base (e.g., K2CO3) Solvent (e.g., DMF) Heat C Ethyl 5-bromobenzofuran-2-carboxylate B->C D Amidation with Ammonia Solution C->D Methanol/Ethanol Heat in sealed vessel E This compound D->E

Caption: Synthesis workflow for this compound.

References

Spectroscopic and Structural Elucidation of 5-Bromobenzofuran-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-Bromobenzofuran-2-carboxamide. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document focuses on the expected spectroscopic characteristics based on the analysis of its structural analogues and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0 - 8.2br s1H-CONH₂
~7.8 - 8.0d1HAr-H
~7.6 - 7.8d1HAr-H
~7.5 - 7.7s1HFuran-H
~7.3 - 7.5dd1HAr-H
~7.0 - 7.2br s1H-CONH₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~160C=O (Amide)
~155Ar-C-O
~148Ar-C
~130Ar-C
~128Ar-CH
~125Ar-CH
~118Ar-C-Br
~115Furan-CH
~113Ar-CH

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amide)
~3050MediumAr-H stretch
~1680StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II)
1580, 1480Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O-C stretch (Furan)
~820StrongC-H out-of-plane bend
~600MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
240/242High[M]⁺ (Molecular ion peak, bromine isotopes)
224/226Medium[M-NH₂]⁺
196/198Medium[M-CONH₂]⁺
143Medium[M-Br-CO]⁺
115High[Benzofuran]⁺ fragment

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the spectrum. A larger spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample can be introduced via direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile solid, LC-MS with electrospray ionization (ESI) is a common method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. In ESI, a high voltage is applied to the liquid to generate an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.

  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification Sample This compound (Solid) Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS/HRMS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Spectroscopic Analysis Workflow

Technical Guide: Solubility Profile of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the solubility characteristics of 5-Bromobenzofuran-2-carboxamide, a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active natural products and their potential as therapeutic agents, with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the solubility of this compound is a critical first step in its evaluation for pharmaceutical and research applications, impacting everything from reaction chemistry to formulation and bioavailability.

While comprehensive quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the standard experimental protocols for determining its solubility profile.

Solubility Data

The solubility of a compound is a fundamental physicochemical property. The following table provides a structured template for recording experimentally determined solubility data for this compound in a range of common laboratory and pharmaceutical solvents. Researchers should populate this table with their own findings to facilitate comparative analysis.

Table 1: Quantitative Solubility of this compound

Solvent Classification Molar Solubility (mol/L) Solubility (g/L) Temperature (°C) Method
Water (e.g., Insoluble) 25 Shake-Flask
Phosphate-Buffered Saline (PBS, pH 7.4) (e.g., Sparingly Soluble) 25 Shake-Flask
Ethanol (e.g., Soluble) 25 Shake-Flask
Methanol (e.g., Soluble) 25 Shake-Flask
Acetone (e.g., Freely Soluble) 25 Shake-Flask
Dichloromethane (DCM) (e.g., Soluble) 25 Shake-Flask
Dimethyl Sulfoxide (DMSO) (e.g., Very Soluble) 25 Shake-Flask
N,N-Dimethylformamide (DMF) (e.g., Very Soluble) 25 Shake-Flask
Hexanes (e.g., Insoluble) 25 Shake-Flask

| Toluene | (e.g., Sparingly Soluble) | | | 25 | Shake-Flask |

Experimental Protocols

Accurate determination of solubility requires standardized methodologies. The following protocols describe a qualitative classification scheme and a quantitative method for assessing the solubility of this compound.

This protocol provides a rapid assessment of a compound's solubility in various aqueous and organic solvents, which can indicate the presence of polar or ionizable functional groups.[3][4][5]

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Diethyl Ether, Concentrated Sulfuric Acid (H₂SO₄).[3][5]

Procedure:

  • Initial Solvent Test (Water):

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of deionized water in portions, vortexing vigorously for 60 seconds after each addition.[3][6]

    • Observe if the compound dissolves completely. If it dissolves, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[4][5]

    • If the compound is insoluble in water, proceed to the acid/base and organic solvent tests.

  • Acid/Base Solubility Tests (for water-insoluble compounds):

    • In separate test tubes, place ~25 mg of the compound.

    • To the first tube, add 0.75 mL of 5% NaOH. Vortex and observe for dissolution. Solubility indicates the presence of an acidic functional group.[5]

    • If soluble in NaOH, repeat the test in a new tube using 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.[5]

    • To another tube, add 0.75 mL of 5% HCl. Vortex and observe. Dissolution indicates the presence of a basic functional group, most commonly an amine.[3][5]

  • Final Classification (for compounds insoluble in aqueous solutions):

    • If the compound is insoluble in water, acid, and base, test its solubility in a non-polar solvent like diethyl ether or a highly polar medium like cold, concentrated H₂SO₄.[3][5] Solubility in concentrated sulfuric acid is indicative of compounds containing nitrogen or oxygen atoms or alkene functional groups.[5]

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7]

Materials:

  • This compound (solid)

  • Selected solvent (e.g., PBS pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particulates.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the compound in the saturated solution.

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Logical Workflow and Visualization

The process of characterizing a compound's solubility can be visualized as a logical decision tree. The following diagram illustrates the experimental workflow for the qualitative solubility classification described in Section 2.1.

G start Start: 25 mg Compound add_water Add 0.75 mL Water Vortex start->add_water is_soluble_water Soluble? add_water->is_soluble_water test_ph Test with pH Paper is_soluble_water->test_ph Yes add_naoh Add 0.75 mL 5% NaOH is_soluble_water->add_naoh No acidic Result: Acidic (e.g., Carboxylic Acid) test_ph->acidic pH <= 4 basic Result: Basic (e.g., Amine) test_ph->basic pH >= 8 neutral Result: Neutral (e.g., Alcohol, Ketone) test_ph->neutral pH 5-7 is_soluble_naoh Soluble? add_naoh->is_soluble_naoh add_nahco3 Add 0.75 mL 5% NaHCO3 is_soluble_naoh->add_nahco3 Yes add_hcl Add 0.75 mL 5% HCl is_soluble_naoh->add_hcl No is_soluble_nahco3 Soluble? add_nahco3->is_soluble_nahco3 strong_acid Result: Strong Acid (e.g., Carboxylic Acid) is_soluble_nahco3->strong_acid Yes weak_acid Result: Weak Acid (e.g., Phenol) is_soluble_nahco3->weak_acid No is_soluble_hcl Soluble? add_hcl->is_soluble_hcl result_base_insol Result: Basic Compound (e.g., Amine) is_soluble_hcl->result_base_insol Yes add_h2so4 Add conc. H2SO4 is_soluble_hcl->add_h2so4 No is_soluble_h2so4 Soluble? add_h2so4->is_soluble_h2so4 neutral_compound Result: Neutral Compound (Contains N, O, or pi bonds) is_soluble_h2so4->neutral_compound Yes inert_compound Result: Inert Compound (e.g., Alkane, Alkyl Halide) is_soluble_h2so4->inert_compound No

Caption: Workflow for qualitative solubility classification of an organic compound.

Biological Context and Signaling Pathways

Benzofuran-2-carboxamide derivatives have been investigated for a variety of biological activities. Studies have shown that compounds with this scaffold can exhibit potent cytotoxic activities against human cancer cell lines and may act as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. Inhibition of this pathway is a key strategy in the development of novel therapeutics.

While the broader class of benzofurans is known for these activities, specific signaling pathway data for this compound is not well-documented in publicly accessible literature. Further research would be required to elucidate its precise mechanism of action and its effects on specific cellular pathways.

References

An In-depth Technical Guide to the Synthesis of 5-Bromobenzofuran-2-carboxamide from Core Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-bromobenzofuran-2-carboxamide, a key intermediate in pharmaceutical research. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Its benzofuran core is a prevalent scaffold in numerous biologically active compounds. This guide details the common synthetic routes starting from commercially available precursors, focusing on the preparation of the key intermediate, 5-bromosalicylaldehyde, its subsequent cyclization to form the benzofuran ring, and final amidation.

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process. The most common pathway involves the initial synthesis of a substituted salicylaldehyde, followed by the construction of the benzofuran ring and subsequent functional group manipulation to yield the final carboxamide.

A prevalent starting material for this synthesis is 5-bromosalicylaldehyde.[1][2][3] This key intermediate can be synthesized from salicylaldehyde (o-hydroxybenzaldehyde) or 3-hydroxybenzaldehyde.[4][5][6] Once 5-bromosalicylaldehyde is obtained, it can be reacted with a suitable reagent to form the benzofuran ring, leading to 5-bromobenzofuran-2-carboxylic acid or its ester.[7] This acid or ester is then converted to the target this compound.[8]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Benzofuran Core Formation cluster_3 Final Product Salicylaldehyde Salicylaldehyde 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Salicylaldehyde->5-Bromosalicylaldehyde Bromination 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde->5-Bromosalicylaldehyde Bromination 5-Bromobenzofuran-2-carboxylic_acid 5-Bromobenzofuran-2-carboxylic acid 5-Bromosalicylaldehyde->5-Bromobenzofuran-2-carboxylic_acid Cyclization This compound This compound 5-Bromobenzofuran-2-carboxylic_acid->this compound Amidation

Caption: General synthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound.

This protocol describes the direct bromination of salicylaldehyde.

  • Materials:

    • Salicylaldehyde (o-hydroxybenzaldehyde)

    • Liquid bromine

    • Carbon tetrachloride

    • Anhydrous ethanol

  • Procedure:

    • In a three-necked flask, dissolve salicylaldehyde in carbon tetrachloride.

    • Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the flask. The molar ratio of salicylaldehyde to bromine should be between 1:2 and 1:3.[6]

    • Stir the reaction mixture for 1-2 hours.[6]

    • Filter the resulting white precipitate.

    • Wash the solid with anhydrous ethanol and recrystallize to obtain pure 5-bromosalicylaldehyde crystals.[6]

This method provides an alternative route to a brominated hydroxybenzaldehyde, which can also serve as a precursor.

  • Materials:

    • 3-Hydroxybenzaldehyde

    • Dichloromethane (CH2Cl2)

    • Bromine

    • n-Heptane

  • Procedure:

    • Suspend 3-hydroxybenzaldehyde in dichloromethane in a four-necked round-bottomed flask.

    • Heat the mixture to 35-40 °C to dissolve the starting material completely.[5]

    • Slowly add bromine dropwise, maintaining the reaction temperature between 35-38 °C.[5]

    • After the addition is complete, stir the mixture at 35 °C overnight.[5]

    • Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.[5]

    • Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.[5]

    • Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[5]

This step involves the cyclization of 5-bromosalicylaldehyde to form the benzofuran ring. A common method is the reaction with an appropriate C2-synthon. For instance, reaction with chloroacetone followed by further transformations can yield the desired carboxylic acid. A more direct approach involves reacting 5-bromosalicylaldehyde with a reagent like diethyl bromomalonate followed by hydrolysis and decarboxylation.

This final step is the amidation of the carboxylic acid.

  • Materials:

    • 5-Bromobenzofuran-2-carboxylic acid

    • Thionyl chloride (SOCl2)

    • Anhydrous toluene

    • 25% aqueous ammonium hydroxide (NH4OH)

  • Procedure:

    • Suspend 5-bromobenzofuran-2-carboxylic acid in anhydrous toluene.

    • Add thionyl chloride (1.65 equivalents) to the suspension.[8]

    • Stir the mixture at reflux for 3 hours.[8]

    • Cool the reaction mixture and concentrate it to obtain the crude benzofuran-2-carbonyl chloride.[8]

    • In a separate vessel, cool a 25% aqueous solution of ammonium hydroxide in an ice bath.

    • Add the crude benzofuran-2-carbonyl chloride in small portions to the cold ammonium hydroxide solution.[8]

    • Allow the reaction mixture to warm to room temperature, which will result in the formation of a precipitate.[8]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[8]

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization (Conceptual) cluster_step3 Step 3: Amidation A Dissolve Salicylaldehyde in CCl4 B Add Bromine solution A->B C Stir for 1-2 hours B->C D Filter and Wash with Ethanol C->D E Recrystallize to get 5-Bromosalicylaldehyde D->E F React 5-Bromosalicylaldehyde with C2-synthon G Hydrolysis and Work-up F->G H Isolate 5-Bromobenzofuran -2-carboxylic acid G->H I Suspend Acid in Toluene and add SOCl2 J Reflux for 3 hours I->J K Concentrate to get Acid Chloride J->K L Add to cold aq. NH4OH K->L M Filter, Wash, and Dry L->M N Obtain 5-Bromobenzofuran -2-carboxamide M->N

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

Reaction StepStarting MaterialProductReagentsYieldReference
Bromination of SalicylaldehydeSalicylaldehyde5-BromosalicylaldehydeBr2, CCl476.9%[6]
Bromination of 3-Hydroxybenzaldehyde3-Hydroxybenzaldehyde2-Bromo-5-hydroxybenzaldehydeBr2, CH2Cl263%[5]
Demethylation of 2-bromo-5-methoxybenzaldehyde2-bromo-5-methoxybenzaldehyde2-bromo-5-hydroxybenzaldehydeBBr3, CH2Cl290.9%[5]
Amidation of Benzofuran-2-carboxylic acid derivativesBenzofuran-2-carboxylic acidBenzofuran-2-carboxamideSOCl2, aq. NH4OH-[8]

Note: The yield for the general amidation procedure was not specified with a numerical value in the cited source.

Conclusion

The synthesis of this compound is a well-established process that relies on the initial preparation of 5-bromosalicylaldehyde. The subsequent cyclization and amidation steps are robust transformations in organic synthesis. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to efficiently produce this valuable compound. Careful control of reaction conditions, particularly during bromination, is crucial for achieving high yields and purity.

References

5-Bromobenzofuran-2-carboxamide: A Technical Whitepaper on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzofuran-2-carboxamide is a member of the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities. While direct and extensive research on the specific mechanism of action of this compound is limited, analysis of structurally related benzofuran-2-carboxamide derivatives allows for the formulation of several credible hypotheses. This document provides an in-depth exploration of these potential mechanisms, supported by a review of existing literature on analogous compounds. The primary hypothesized pathways include anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. This whitepaper aims to serve as a technical guide for researchers by presenting available data, proposing detailed experimental protocols to test these hypotheses, and visualizing the potential signaling pathways involved.

Introduction

Benzofuran derivatives are a prominent class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological effects including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][2][3][4][5][6][7][8] The core structure, consisting of a fused benzene and furan ring, provides a versatile scaffold for chemical modification, leading to a diverse range of pharmacological profiles. The subject of this paper, this compound, features a bromine atom at the 5-position and a carboxamide group at the 2-position. The presence of the halogen may influence the compound's electronic properties and binding interactions, while the carboxamide group has been shown to be important for the biological activity of some benzofuran derivatives.[9] This document will synthesize the available information on related compounds to propose and explore potential mechanisms of action for this compound.

Hypothesized Mechanisms of Action and Supporting Data

Based on the activities of structurally similar benzofuran-2-carboxamide derivatives, the following mechanisms of action are hypothesized for this compound.

Anticancer Activity

Benzofuran-2-carboxamide derivatives have shown significant potential as anticancer agents.[1][2][10][11] The proposed mechanisms are diverse and often target key pathways in cancer progression.

Hypothesized Targets and Pathways:

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[10] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives, particularly those with a trimethoxyacetophenone moiety, have been identified as inhibitors of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is crucial for tumor adaptation to hypoxic environments and promotes angiogenesis and metastasis.[2]

  • Modulation of Cyclin-Dependent Kinases (CDKs): A study on 3,5-disubstituted benzofuran derivatives identified potent inhibition of CDK8 as a mechanism for their osteoblastogenic activity.[9] CDKs are key regulators of the cell cycle, and their inhibition is a well-established anticancer strategy.

Quantitative Data from Analogous Compounds:

Compound ClassTarget/ActivityIC50/EC50Cell LinesReference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideNF-κB InhibitionNot specifiedRAW 264.7[10]
Trimethoxyacetophenone-based benzofuran derivativeTubulin PolymerizationIC50 of 0.43 μMNot specified[2]
3,5-disubstituted benzofuran-5-carboxamideCDK8 InhibitionNot specifiedST2 cells[9]
Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often linked to the modulation of inflammatory pathways such as NF-κB.[5]

Hypothesized Pathway:

  • Inhibition of NF-κB Transcriptional Activity: As mentioned in the anticancer section, the inhibition of the NF-κB pathway is a major hypothesis for the anti-inflammatory effects of benzofuran-2-carboxamides.[10] This pathway controls the expression of numerous pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Benzofuran-2-carboxamide derivatives have demonstrated neuroprotective properties, particularly against excitotoxicity.[6]

Hypothesized Mechanism:

  • Reduction of NMDA-Induced Reactive Oxygen Species (ROS): Certain benzofuran-2-carboxamide derivatives have been shown to significantly attenuate the generation of ROS induced by N-methyl-D-aspartate (NMDA) receptor activation.[6] Overactivation of NMDA receptors and subsequent oxidative stress are key contributors to neuronal damage in various neurological disorders.

Quantitative Data from Analogous Compounds:

CompoundActivityInhibition (%)ConcentrationReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativeLipid Peroxidation (LPO) Inhibition62%100 µM[11]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativeDPPH Radical Scavenging23.5%100 µM[11]
Antimicrobial and Antifungal Activity

The benzofuran scaffold is present in compounds with known antimicrobial and antifungal activities.[5][7]

Hypothesized Target:

  • Inhibition of Staphylococcus aureus Sortase A: A series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Sortase A, a key enzyme for anchoring virulence factors to the cell wall of Gram-positive bacteria.[11] While the core is slightly different, this suggests that the benzofuran-2-carboxamide scaffold could be adapted to target bacterial enzymes.

  • General Antifungal Activity: this compound has been used in the preparation of antifungal agents, though the specific mechanism is not detailed.[7]

Quantitative Data from Analogous Compounds:

CompoundTargetIC50Reference
2-phenyl-benzofuran-3-carboxamide derivative (Ia-22)S. aureus Sortase A30.8 µM[11]

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.

General Cell Viability and Cytotoxicity Assay
  • Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

  • Methodology:

    • Culture selected cancer cell lines (e.g., ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) and a control cell line (e.g., HEK293) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using a sulforhodamine B (SRB) assay or an MTT assay.

    • Calculate the IC50 value for each cell line.

NF-κB Reporter Assay
  • Objective: To investigate the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Methodology:

    • Transfect a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • Pre-treat the transfected cells with various concentrations of this compound.

    • Stimulate NF-κB activation with an appropriate agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

    • Measure luciferase activity using a luminometer.

    • Determine the concentration-dependent inhibition of NF-κB activity.

In Vitro Tubulin Polymerization Assay
  • Objective: To assess the ability of this compound to inhibit tubulin polymerization.

  • Methodology:

    • Purify tubulin from a suitable source (e.g., bovine brain).

    • Incubate the purified tubulin with GTP and various concentrations of this compound in a temperature-controlled spectrophotometer at 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

    • Use a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • Calculate the IC50 for inhibition of tubulin polymerization.

ROS Generation Assay in Neuronal Cells
  • Objective: To determine if this compound can mitigate NMDA-induced ROS production in primary cortical neurons.

  • Methodology:

    • Culture primary cortical neurons from embryonic rats.

    • Load the cultured neurons with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Co-treat the cells with this compound and NMDA.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

    • Quantify the reduction in ROS generation in the presence of the compound.

Visualization of Hypothesized Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS/TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_drug Hypothesized Action Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Drug 5-Bromobenzofuran- 2-carboxamide Drug->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Tubulin_Inhibition cluster_process Microtubule Dynamics cluster_drug_action Hypothesized Action Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycle Cell Cycle Arrest Apoptosis Microtubule->CellCycle Leads to Drug 5-Bromobenzofuran- 2-carboxamide Drug->Tubulin Inhibits Polymerization?

Caption: Hypothesized inhibition of tubulin polymerization.

ROS_Reduction cluster_stimulus Excitotoxic Stimulus cluster_cellular_response Cellular Response cluster_intervention Hypothesized Action NMDA NMDA Receptor Activation ROS ROS Generation NMDA->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Drug 5-Bromobenzofuran- 2-carboxamide Drug->ROS Reduces?

Caption: Hypothesized reduction of NMDA-induced ROS generation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the rich pharmacology of its structural analogs provides a strong foundation for several plausible hypotheses. The potential for this compound to act as an anticancer, anti-inflammatory, neuroprotective, and antimicrobial agent warrants further investigation. The experimental protocols and pathway visualizations provided in this whitepaper are intended to guide future research efforts to elucidate the precise molecular targets and mechanisms of this compound, ultimately paving the way for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of the 5-Bromobenzofuran-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While direct therapeutic target data for 5-Bromobenzofuran-2-carboxamide is not extensively available in public literature, the broader benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry. Its derivatives have been extensively studied and show significant promise in several therapeutic areas, particularly oncology and inflammatory diseases. This guide consolidates the existing research on these derivatives to illuminate the potential therapeutic targets and mechanisms of action applicable to this class of compounds, including this compound. The primary targets identified are key signaling pathways such as NF-κB and MAPK, and enzymes like Lymphoid Tyrosine Phosphatase (LYP), which are critical in the pathogenesis of cancer and autoimmune disorders.

Introduction: The Benzofuran-2-carboxamide Scaffold

The benzofuran core is a recurring motif in numerous biologically active natural products and synthetic drugs.[1] This has established it as a versatile scaffold for drug design, leading to the development of medications for a wide range of conditions.[1] Derivatives of benzofuran-2-carboxamide, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4]

This document will focus on the most promising and well-documented therapeutic targets for this scaffold, providing a technical overview for researchers and drug development professionals.

Therapeutic Target: Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[5] It plays a critical role in regulating the immune response, inflammation, and cell survival. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][5] Several benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB activity.[2]

Mechanism of Action and Rationale for Targeting

In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitors called IκB. Upon stimulation (e.g., by lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (most commonly p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[6][7] Inhibition of this pathway by benzofuran derivatives can suppress tumor growth and reduce inflammation.

NF_kB_Signaling_Pathway

Data Presentation: Anticancer and NF-κB Inhibitory Activities

Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have shown potent cytotoxic activities against various human cancer cell lines.[2] The activity is often correlated with their ability to inhibit NF-κB transcriptional activity.

Compound IDDerivative ClassCancer Cell LineCytotoxicity GI50 (µM)NF-κB Inhibition IC50 (µM)Reference
3m Benzofuran-2-carboxamideACHN (Renal)0.981.89[2]
HCT15 (Colon)0.87[2]
MM231 (Breast)1.04[2]
NUGC-3 (Gastric)0.92[2]
NCI-H23 (Lung)0.85[2]
PC-3 (Prostate)0.95[2]
50g Benzofuran-2-carboxamide-triazoleHCT-116 (Colon)0.87Not Reported[3]
HeLa (Cervical)1.01[3]
HepG2 (Liver)1.12[3]
A549 (Lung)1.25[3]

Note: Compound 3m is benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, highlighted as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[2]

Experimental Protocols

This assay measures cell density based on the measurement of cellular protein content, providing a sensitive method for cytotoxicity screening.[8][9]

  • Cell Seeding: Plate adherent cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.[10]

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][11]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and excess medium.[1][9] Allow plates to air-dry completely.

  • Staining: Add 50 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][11]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.[8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[11] Place on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the optical density (OD) at 510-540 nm using a microplate reader.[8][11] The GI50 (Growth Inhibition 50%) value is calculated from the dose-response curve.

This assay quantifies NF-κB activation by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[12]

  • Cell Transfection: Seed cells (e.g., HEK293 or RAW264.7) in 96-well plates. Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB promoter and a control plasmid with Renilla luciferase for normalization.[13][14]

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the benzofuran derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α, for 6 hours to induce NF-κB activation.[14]

  • Cell Lysis: Wash the cells with PBS and add 1x passive lysis buffer. Incubate for 15 minutes at room temperature to ensure complete lysis.[12][15]

  • Luminescence Measurement: Transfer 10-20 µL of the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system to measure firefly and Renilla luminescence sequentially in a luminometer.[12][13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced luciferase activity.

Experimental_Workflow_NFkB

This technique is used to detect and quantify key proteins in the NF-κB pathway (e.g., p-IκBα, nuclear p65) to confirm the mechanism of inhibition.[5]

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with the test compound followed by LPS stimulation as described in the luciferase assay.[5]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using a hypotonic buffer to prepare cytoplasmic and nuclear protein extracts separately.[5][16]

  • Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.[5]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-p65, anti-IκBα, anti-p-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.[5]

Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including ERK, JNK, and p38) are another set of critical signaling cascades that regulate inflammation, cell proliferation, and apoptosis.[4] Similar to NF-κB, these pathways are activated by stimuli like LPS and are often dysregulated in inflammatory diseases and cancer. Benzofuran derivatives have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins.[4]

MAPK_Signaling_Pathway

Data Presentation: Anti-inflammatory Activity

One study on a piperazine/benzofuran hybrid (compound 5d) demonstrated excellent inhibitory effects on nitric oxide (NO) generation in LPS-stimulated RAW 264.7 cells, a key marker of inflammation.[4] This effect was linked to the downregulation of both NF-κB and MAPK signaling.

Compound IDAssayEndpointIC50 (µM)Reference
5d NO InhibitionLPS-stimulated RAW 264.7 cells52.23 ± 0.97[4]
CytotoxicityRAW 264.7 cells> 80[4]

Therapeutic Target: Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[18] Over-activity of LYP can suppress the immune response, while its inhibition can enhance T-cell activation. This makes LYP an attractive target for cancer immunotherapy, as inhibiting it could boost the anti-tumor immune response.[19] Benzofuran-2-carboxylic acid derivatives have been identified as potent and selective LYP inhibitors.[19]

Data Presentation: LYP Inhibition
Compound IDScaffoldInhibition Constant (Ki)Reference
D34 Benzofuran-2-carboxylic acid0.93 µM[19]
D14 Benzofuran-2-carboxylic acid1.34 µM[19]
8b 6-hydroxy-benzofuran-5-carboxylic acid110 nM[20]
Experimental Protocol: LYP Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human LYP is used. A common chromogenic substrate is p-nitrophenyl phosphate (pNPP).[20]

  • Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture contains buffer (e.g., pH 7.0), purified LYP enzyme, and various concentrations of the benzofuran inhibitor.

  • Initiation and Incubation: The reaction is initiated by adding the pNPP substrate. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: The rate of pNPP hydrolysis is measured by monitoring the increase in absorbance of the product, p-nitrophenol, at 405 nm over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 or Ki value.

Conclusion and Future Directions

The benzofuran-2-carboxamide scaffold is a validated platform for the development of potent modulators of key therapeutic targets in oncology and immunology. Derivatives have consistently demonstrated the ability to inhibit the pro-inflammatory and pro-survival NF-κB and MAPK pathways and to enhance immune responses by inhibiting the LYP phosphatase.

While this compound itself has not been extensively profiled, its structural similarity to these active compounds strongly suggests it may share similar therapeutic targets. Future research should focus on the synthesis and biological evaluation of this specific compound and its derivatives to determine their potency and selectivity against these pathways. The protocols and data presented in this guide provide a robust framework for undertaking such an investigation.

References

In Silico Modeling of 5-Bromobenzofuran-2-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, both natural and synthetic.[1] The versatility of the benzofuran scaffold has made it a subject of intense interest in medicinal chemistry, leading to the development of derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. 5-Bromobenzofuran-2-carboxamide is one such derivative with potential therapeutic applications.

In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the interactions of small molecules like this compound with biological targets.[2][3][] By simulating these interactions at a molecular level, researchers can predict binding affinities, identify key interacting residues, and evaluate the drug-like properties of a compound before committing to costly and time-consuming laboratory experiments.[2][5]

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound. While specific experimental data for this exact compound is not extensively available in the public domain, this guide outlines the methodologies and protocols based on established practices for similar benzofuran derivatives, serving as a roadmap for researchers and drug development professionals.

Potential Biological Targets for this compound

Based on computational and experimental studies of various benzofuran derivatives, several protein families have been identified as potential targets. These are often implicated in diseases such as cancer and inflammation. For a hypothetical study of this compound, the following protein kinases and enzymes are plausible targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][7][8] Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy.[6][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12]

  • Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival.[13][14][15][16][17] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[13]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and are also implicated in the development of cancer.[18][19][20][21][22]

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of a small molecule with its potential targets involves several key steps, from ligand and protein preparation to docking simulations and analysis of the results.

cluster_prep Preparation Stage cluster_core Computational Analysis cluster_analysis Data Analysis & Interpretation cluster_output Outcome Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Target Protein Preparation (e.g., from PDB) Protein_Prep->Docking Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis Drug_Likeness Drug-Likeness Evaluation ADMET->Drug_Likeness Lead_Gen Lead Candidate Identification Binding_Analysis->Lead_Gen Drug_Likeness->Lead_Gen

A general workflow for the in silico modeling of small molecule interactions.

Experimental Protocols

This section details the methodologies for the key experiments in the in silico workflow.

Ligand Preparation

The initial step involves generating a 3D structure of this compound.

  • Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software like ChemDraw or Marvin Sketch. This 2D structure is then converted into a 3D format (.mol, .sdf, or .pdb).

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94 or UFF in software packages such as Avogadro, Chimera, or MOE.[23] The process involves adjusting atomic coordinates to minimize the potential energy of the molecule.

Protein Target Preparation

The 3D structures of the target proteins are typically obtained from the Protein Data Bank (PDB).

  • Structure Retrieval: The crystal structure of the target protein (e.g., EGFR, VEGFR-2) is downloaded from the PDB. It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Preparation and Refinement: The raw PDB file is processed to prepare it for docking. This involves:

    • Removing water molecules and other non-essential heteroatoms.

    • Adding polar hydrogens, which are often missing in crystal structures.

    • Assigning partial charges to the atoms (e.g., Kollman charges).

    • Repairing any missing residues or atoms in the protein structure.

    • This preparation is performed using tools like AutoDockTools, Chimera, or the Protein Preparation Wizard in Schrödinger Suite.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[24][25]

  • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Docking Simulation: The prepared ligand is then docked into the defined grid box of the receptor. Software like AutoDock Vina, GOLD, or FRED can be used.[26] These programs employ search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.[26]

  • Scoring and Analysis: The docking algorithm generates multiple possible binding poses, each with a corresponding binding energy score (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are then analyzed to understand the molecular basis of the binding.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.[27][28]

  • Property Calculation: The 3D structure of this compound is submitted to online servers or software like SwissADME, pkCSM, or ADMETlab.[28]

  • Analysis of Parameters: These tools calculate various physicochemical and pharmacokinetic properties, including:

    • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

    • Solubility: Predicts the aqueous solubility of the compound.

    • Bioavailability: Estimates the fraction of the drug that reaches the systemic circulation.

    • Metabolism: Predicts interactions with cytochrome P450 enzymes.

    • Toxicity: Flags potential toxicity risks, such as carcinogenicity or hepatotoxicity.

Data Presentation

The quantitative data generated from these in silico experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR (e.g., 2GS2)-8.5Met793, Leu718, Cys797Hydrogen Bond, Hydrophobic
VEGFR-2 (e.g., 4ASD)-9.2Cys919, Asp1046, Leu840Hydrogen Bond, Hydrophobic
PI3Kα (e.g., 4JPS)-7.9Val851, Lys802, Trp780Hydrogen Bond, Pi-Alkyl
COX-2 (e.g., 5IKR)-9.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic

Disclaimer: The data presented in this table is illustrative and does not represent actual experimental results. It serves as an example of how docking data would be presented.

Table 2: Predicted ADMET Properties for this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight268.09 g/mol < 500 g/mol
LogP2.85< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Aqueous SolubilityModerately SolubleHigh to Moderate
GI AbsorptionHighHigh
BBB PermeantNoNo
CYP2D6 InhibitorNoNo
CarcinogenicityNon-carcinogenNon-carcinogen

Disclaimer: This data is hypothetical and based on typical outputs from ADMET prediction tools.

Visualization of Pathways and Workflows

Visual diagrams are essential for representing complex biological pathways and experimental workflows.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 5-Bromobenzofuran- 2-carboxamide Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the potential inhibitory action of the compound.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust framework for investigating the therapeutic potential of this compound. Through molecular docking, it is possible to identify likely biological targets and elucidate the molecular interactions driving the binding affinity. Furthermore, ADMET predictions offer early insights into the drug-like properties of the compound, helping to identify potential liabilities before advancing to more complex stages of drug development.

It is imperative to note that the results from in silico modeling are predictive and serve as a strong foundation for further research. The hypotheses generated from these computational studies must be validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic efficacy of this compound. This integrated approach, combining computational and experimental methods, is key to accelerating the discovery of novel therapeutic agents.

References

The Emergence of 5-Bromobenzofuran-2-carboxamide: A Technical Guide to its Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzofuran-2-carboxamide has emerged not as a standalone therapeutic agent, but as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth exploration of the discovery, history, and chemical synthesis of this important scaffold. While direct biological data on this compound is limited, this document extensively reviews the known biological activities of structurally related brominated benzofuran derivatives, offering insights into its potential therapeutic relevance. Detailed experimental protocols for its synthesis and for relevant biological assays are provided, alongside a discussion of the signaling pathways implicated in the action of analogous compounds.

Discovery and History: A Key Intermediate in Pharmaceutical Synthesis

The history of this compound is intrinsically linked to the development of the antidepressant drug Vilazodone. While a singular "discovery" paper for this compound is not prominent in scientific literature, its significance arises from its role as a crucial building block in the multi-step synthesis of Vilazodone. Patents related to the synthesis of Vilazodone frequently cite this compound as a key starting material or intermediate.[1][2][3][4][5][6][7][8][9]

The benzofuran core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[10][11][12] The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position provides a versatile platform for further chemical modifications, enabling the construction of more complex and biologically active molecules. The primary route to this compound involves the amidation of its corresponding carboxylic acid, 5-Bromobenzofuran-2-carboxylic acid, a commercially available starting material.

Chemical Synthesis

The synthesis of this compound is a straightforward process, typically achieved in high yields from its carboxylic acid precursor.

General Synthetic Pathway

The most common method involves a two-step one-pot procedure starting from 5-Bromobenzofuran-2-carboxylic acid.

G cluster_0 Synthesis of this compound A 5-Bromobenzofuran-2-carboxylic acid B 5-Bromobenzofuran-2-carbonyl chloride A->B Thionyl chloride (SOCl2) or Oxalyl chloride C This compound B->C Ammonium hydroxide (NH4OH)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 5-Bromobenzofuran-2-carboxylic acid

This protocol is a generalized procedure based on established methods for the synthesis of benzofuran-2-carboxamides.[13]

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Aqueous Ammonium Hydroxide (NH₄OH, 25-30%)

  • Ice

Procedure:

  • Acid Chloride Formation: To a suspension of 5-Bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene or DCM, slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) at room temperature under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux (for thionyl chloride) or stirred at room temperature (for oxalyl chloride) for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 5-Bromobenzofuran-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amidation: The crude 5-Bromobenzofuran-2-carbonyl chloride is dissolved in a minimal amount of anhydrous solvent (e.g., THF or DCM) and added dropwise to a stirred, ice-cold solution of concentrated aqueous ammonium hydroxide.

  • The reaction mixture is stirred vigorously for 1-2 hours while allowing it to warm to room temperature.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Biological Significance and Activity of Related Compounds

While specific biological activity data for this compound is scarce due to its primary role as a synthetic intermediate, the broader class of brominated benzofuran derivatives has demonstrated significant potential in various therapeutic areas. The presence of the bromine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, with brominated analogs often exhibiting enhanced cytotoxicity.[2][10][12][14]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Brominated Benzofuran DerivativesHepG2 (Liver)Varies[14]
Halogenated Benzofuran DerivativesK562 (Leukemia)Varies[2]
5-Aryl-furan-2-carboxamidesVarious0.006 - >10[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

G cluster_1 MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Benzofuran derivatives, including those with bromine substitutions, have been investigated for their antibacterial and antifungal properties.[11][16][17]

Compound ClassMicroorganismMIC (µg/mL)Reference
Brominated Benzofuran-triazolesGram-positive & Gram-negative bacteriaVaries[1]
Benzofuran Amide DerivativesB. subtilis, S. aureus, E. colias low as 6.25[16]
Benzofuran DerivativesEnterococcus Faecalis, Candida albicans25-50[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_2 Broth Microdilution Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E G cluster_3 Inhibition of NF-κB Signaling by Benzofuran Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits G cluster_4 Modulation of MAPK Signaling by Benzofuran Derivatives GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->Raf Inhibits

References

The Ascendant Role of Benzofuran-2-Carboxamides in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Among its derivatives, the benzofuran-2-carboxamide core has emerged as a particularly fruitful template for the design and discovery of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive review of the current landscape of benzofuran-2-carboxamide derivatives, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate further research and development.

Synthetic Strategies: Building the Benzofuran-2-Carboxamide Core

The synthesis of benzofuran-2-carboxamide derivatives has been approached through various methodologies, with a focus on modularity and efficiency to generate diverse chemical libraries for screening. A prominent and highly adaptable strategy involves a sequence of 8-aminoquinoline (8-AQ) directed C–H arylation followed by transamidation.[6][7] This approach allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency, a key position for modulating biological activity.

A generalized workflow for this synthetic approach is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Benzofuran-2-carboxylic_acid Benzofuran-2-carboxylic acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Benzofuran-2-carboxylic_acid->Amide_Coupling Install 8-AQ directing group CH_Arylation Pd-catalyzed C-H Arylation (Aryl iodide, Pd(OAc)2, AgOAc, NaOAc) Amide_Coupling->CH_Arylation Forms N-(quinolin-8-yl) benzofuran-2-carboxamide Boc_Activation Boc Activation ((Boc)2O, DMAP) CH_Arylation->Boc_Activation Introduces diverse C3 substituents Transamidation Transamidation (Amine, Toluene) Boc_Activation->Transamidation Forms N-acyl-Boc-carbamate intermediate Final_Product C3-Substituted Benzofuran-2-carboxamide Transamidation->Final_Product Cleaves 8-AQ and installs desired amide

Figure 1: General synthetic workflow for C3-substituted benzofuran-2-carboxamides.

Experimental Protocol: General Procedure for C–H Arylation and Transamidation

C–H Arylation: A reaction vessel is charged with the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (1.0 equiv), the corresponding aryl iodide (3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), sodium acetate (NaOAc, 1.0 equiv), and silver acetate (AgOAc, 1.5 equiv). The solids are suspended in cyclopentyl methyl ether (CPME) (0.5 M). The reaction mixture is then stirred at 110 °C under an inert atmosphere for the time required to achieve completion.[6]

Two-Step, One-Pot Transamidation:

  • Boc Activation: The C–H arylated benzofuran product is dissolved in acetonitrile (MeCN). Di-tert-butyl dicarbonate ((Boc)₂O, 5 equiv.) and 4-(dimethylamino)pyridine (DMAP, 15 mol%) are added, and the mixture is heated to 60 °C for 5 hours. The solvent is then removed under reduced pressure.[6]

  • Transamidation: The resulting crude N-acyl-Boc-carbamate is dissolved in toluene, and the desired amine (1.5 equiv) is added. The reaction is stirred at 60 °C until completion. The final product is then purified by chromatography.[6]

Diverse Biological Activities and Structure-Activity Relationships

Anticancer Activity

A significant body of research has focused on the development of benzofuran-2-carboxamides as anticancer agents. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][8]

Table 1: Anticancer Activity of Selected Benzofuran-2-carboxamide Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference(s)
1 3-BromomethylK562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Compound 3 5-Chloro, N-(morpholinophenethyl)MCF-10A (Breast)Similar to Doxorubicin (1.136 µM)[2]
50g 6-Methoxy, 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl at C3HCT-116 (Colon)0.87[6][8]
HeLa (Cervical)0.73[6][8]
A549 (Lung)0.57[6][8]
28g 3-Amido substitutionMDA-MB-231 (Breast)3.01[8]
HCT-116 (Colon)5.20[8]
47b Benzofuran-based sulfonamideMDA-MB-231 (Breast)6.27[8]
MCF-7 (Breast)6.45[8]

Mechanism of Action: Inhibition of HIF-1 and NF-κB Signaling Pathways

Several benzofuran-2-carboxamide derivatives exert their anticancer effects by modulating key signaling pathways involved in tumor progression and survival. Two such pathways are the Hypoxia-Inducible Factor-1 (HIF-1) and Nuclear Factor-kappa B (NF-κB) pathways.

The HIF-1 pathway is a critical mediator of the cellular response to hypoxia and plays a pivotal role in tumor angiogenesis, metabolism, and metastasis.[9][10][11][12] Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes. Certain benzofuran-2-carboxamide derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[2][9]

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs O2 present VHL VHL HIF1a_normoxia->VHL Recognition PHDs->HIF1a_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Nuclear translocation and binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Benzofuran_derivative Benzofuran-2-carboxamide Derivative Benzofuran_derivative->HIF1a_hypoxia Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimuli->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation p50_p65 p50/p65 IkBa->p50_p65 Degradation & Release p50_p65_n p50/p65 p50_p65->p50_p65_n Translocation IkBa_p50_p65 IκBα-p50/p65 (Inactive Complex) IkBa_p50_p65->IkBa IkBa_p50_p65->p50_p65 DNA DNA p50_p65_n->DNA Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Benzofuran_derivative Benzofuran-2-carboxamide Derivative Benzofuran_derivative->IKK_complex Inhibition MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate overnight to allow cell attachment Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with various concentrations of benzofuran derivatives Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement 8. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis MIC_Assay_Workflow Serial_Dilution 1. Prepare serial dilutions of benzofuran derivatives in a 96-well plate Inoculation 3. Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Preparation 2. Prepare a standardized bacterial or fungal inoculum Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate under appropriate growth conditions Inoculation->Incubation Visual_Inspection 5. Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 5-Bromobenzofuran-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a core structure in many biologically active compounds. The introduction of a bromo-substituent at the 5-position and a carboxamide at the 2-position offers a versatile platform for the development of novel therapeutic agents. These derivatives have been explored for a range of biological activities, making this synthetic protocol highly relevant for researchers in the field.

The following protocol is based on established and reliable methods, ensuring reproducibility. The application notes also touch upon the significance of this class of compounds, providing context for its utility in drug development programs.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 5-Bromo-1-benzofuran-2-carboxylic acid.

ParameterValue
Starting Material 5-Bromo-1-benzofuran-2-carboxylic acid
Reagent 1 Thionyl chloride (SOCl₂)
Molar Equivalent (Reagent 1)1.65 equiv
Solvent (Step 1) Anhydrous Toluene
Solvent Volume (Step 1)0.4 mmol/mL of starting material
Reaction Temperature (Step 1)Reflux
Reaction Time (Step 1)3 hours
Reagent 2 25% aqueous Ammonium Hydroxide (NH₄OH)
Solvent Volume (Step 2)0.5 mmol/mL of the intermediate
Reaction Temperature (Step 2)Ice-cold initially, then room temperature
Product This compound

Experimental Protocol

This protocol details the two-step synthesis of this compound from 5-Bromo-1-benzofuran-2-carboxylic acid.

Step 1: Synthesis of 5-Bromobenzofuran-2-carbonyl chloride

  • To a suspension of 5-Bromo-1-benzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (at a concentration of 0.4 mmol of acid per mL of toluene), add thionyl chloride (1.65 equivalents).

  • Stir the reaction mixture at reflux for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 5-Bromobenzofuran-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare an ice-cold solution of 25% aqueous ammonium hydroxide (at a concentration of 0.5 mmol of the intermediate per mL of ammonia solution).

  • Add the crude 5-Bromobenzofuran-2-carbonyl chloride (1 equivalent) in small portions to the cold ammonium hydroxide solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature. A precipitate will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water.

  • Dry the product under vacuum to yield this compound.[1]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start 5-Bromo-1-benzofuran- 2-carboxylic acid Reaction1 Stir at Reflux 3 hours Start->Reaction1 Reagent1 Thionyl Chloride (1.65 equiv) Anhydrous Toluene Reagent1->Reaction1 Intermediate 5-Bromobenzofuran- 2-carbonyl chloride Reaction1->Intermediate Reaction2 Stir and warm to RT Intermediate->Reaction2 Reagent2 25% aq. NH4OH (Ice-cold) Reagent2->Reaction2 Workup Filtration Wash with cold water Dry under vacuum Reaction2->Workup Product 5-Bromobenzofuran- 2-carboxamide Workup->Product

Caption: Synthesis workflow for this compound.

References

Step-by-step synthesis of 5-Bromobenzofuran-2-carboxamide from 5-bromobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromobenzofuran-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The primary synthesis route involves a two-step process starting from 5-bromobenzofuran-2-carboxylic acid. The carboxylic acid is first converted to its more reactive acyl chloride intermediate, which is subsequently reacted with ammonia to yield the desired carboxamide. This method is robust, high-yielding, and readily scalable for laboratory and potential pilot-plant production. Alternative one-pot amidation procedures are also discussed.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Specifically, substituted benzofuran-2-carboxamides are key intermediates in the synthesis of compounds with a wide range of therapeutic activities. The synthesis of this compound from 5-bromobenzofuran-2-carboxylic acid is a fundamental transformation that enables further molecular elaboration and the development of novel chemical entities. This protocol details a reliable and efficient procedure for this conversion, suitable for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The overall synthetic transformation is depicted below:

Step 1: Acyl Chloride Formation

5-bromobenzofuran-2-carboxylic acid is converted to 5-bromobenzofuran-2-carbonyl chloride.

Step 2: Amidation

5-bromobenzofuran-2-carbonyl chloride is reacted with an ammonia source to form this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-Bromobenzofuran-2-carboxylic acidC₉H₅BrO₃241.04Off-white to light yellow solid10242-11-2
Thionyl chlorideSOCl₂118.97Colorless to pale yellow fuming liquid7719-09-7
This compoundC₉H₆BrNO₂240.06Solid35351-21-4
Ammonium HydroxideNH₄OH35.04Colorless liquid1336-21-6

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chloride

This is the primary and most established method for the synthesis of this compound from its corresponding carboxylic acid.

4.1. Step 1: Synthesis of 5-Bromobenzofuran-2-carbonyl chloride

Materials:

  • 5-bromobenzofuran-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.65 equiv)[1]

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a suspension of 5-bromobenzofuran-2-carboxylic acid in anhydrous toluene (0.4 mmol/mL), add thionyl chloride (1.65 equivalents).[1]

  • Stir the mixture at reflux for 3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 5-bromobenzofuran-2-carbonyl chloride is typically used in the next step without further purification.[1]

4.2. Step 2: Synthesis of this compound

Materials:

  • Crude 5-bromobenzofuran-2-carbonyl chloride (from Step 1)

  • Aqueous ammonium hydroxide (25% aq. NH₄OH)

  • Ice bath

  • Beaker or Erlenmeyer flask

  • Buchner funnel and filter paper

  • Cold water

Procedure:

  • Prepare an ice-cold solution of 25% aqueous ammonium hydroxide.[1]

  • Add the crude 5-bromobenzofuran-2-carbonyl chloride in small portions to the ice-cold ammonium hydroxide solution with stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature. A precipitate of this compound will form.

  • Collect the solid product by filtration using a Buchner funnel.[1]

  • Wash the collected solid with cold water to remove any residual salts.[1]

  • Dry the product under vacuum to obtain the final this compound.

Method 2: Alternative Direct Amidation Methods

Direct conversion of carboxylic acids to amides can also be achieved using various coupling reagents, which may be suitable for substrates sensitive to the harsh conditions of acyl chloride formation. These methods typically involve the activation of the carboxylic acid in situ followed by reaction with an amine source.

Common coupling agents for this transformation include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base.

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) often used in conjunction with HOBt (Hydroxybenzotriazole).

  • Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines.[3]

These methods generally offer milder reaction conditions but may require chromatographic purification to remove the coupling agent byproducts.

Visualization of Experimental Workflow

Synthesis_Workflow Start 5-Bromobenzofuran- 2-carboxylic acid Step1 Acyl Chloride Formation (Reflux, 3h) Start->Step1 Reagent1 SOCl₂ Toluene Reagent1->Step1 Intermediate 5-Bromobenzofuran- 2-carbonyl chloride Step1->Intermediate Step2 Amidation Intermediate->Step2 Reagent2 aq. NH₄OH (ice-cold) Reagent2->Step2 Purification Filtration & Washing Step2->Purification Product 5-Bromobenzofuran- 2-carboxamide Purification->Product

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction of thionyl chloride with the carboxylic acid liberates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction is performed in a fume hood with proper scrubbing or ventilation.

  • Ammonium hydroxide is corrosive and has a strong, irritating odor. Handle it with care in a ventilated area.

  • The reaction of the acyl chloride with ammonium hydroxide is exothermic. Adding the acyl chloride in portions to a cooled solution of ammonium hydroxide is crucial to control the reaction temperature.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).

  • Melting Point Analysis: To assess the purity of the compound.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound from 5-bromobenzofuran-2-carboxylic acid. The procedure is well-documented and utilizes readily available reagents. For sensitive substrates, alternative direct amidation methods offer milder conditions. This application note serves as a comprehensive guide for researchers and scientists involved in the synthesis of benzofuran-based compounds for drug discovery and development.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast number of natural products and pharmacologically active compounds.[1] Its presence in molecules of medicinal importance has driven the development of numerous synthetic methodologies for its construction and functionalization. Among these, palladium-catalyzed reactions have emerged as a highly versatile and powerful tool, offering a broad scope and functional group tolerance under relatively mild conditions. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods used in the synthesis of benzofuran derivatives, including intramolecular Heck reactions, Sonogashira coupling followed by cyclization, and C-H activation/oxidative cyclization strategies.

Strategic Approaches to Benzofuran Synthesis

Palladium catalysis offers several distinct pathways to the benzofuran core, primarily by forming one of the two rings or by coupling pre-formed benzofuran scaffolds. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

// Phenol pathway sub_phenol -> phenol_yes [label="Yes"]; phenol_yes [label="Intramolecular Cyclization", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenol_yes -> heck [label="o-alkenylphenol"]; heck [label="Intramolecular\nHeck Reaction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; phenol_yes -> sonogashira [label="o-iodophenol +\nterminal alkyne"]; sonogashira [label="Sonogashira Coupling\nfollowed by Cyclization", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; phenol_yes -> ch_activation [label="phenol +\nalkene/alkyne"]; ch_activation [label="C-H Activation/\nOxidative Cyclization", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Non-phenol pathway (functionalization) sub_phenol -> phenol_no [label="No"]; phenol_no [label="Start with Benzofuran Core", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; phenol_no -> functionalization [label="Functionalize\npre-formed ring"]; functionalization [label="Cross-Coupling Reactions\n(Suzuki, Sonogashira, etc.)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Decision tree for selecting a synthetic strategy.

Method 1: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the synthesis of benzofurans, typically involving the palladium-catalyzed cyclization of an o-alkenylphenol derivative. This approach is highly effective for creating substituted benzofurans by forming the C-O and C-C bonds of the furan ring in a single step.

General Reaction Mechanism

The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the benzofuran product and regenerate the Pd(0) catalyst.

heck_mechanism pd0 Pd(0)L₂ substrate o-Halogenated Alkenylphenol pd_complex1 pd_complex1 substrate->pd_complex1 product Benzofuran Product base Base hx_base [Base-H]⁺X⁻ base->hx_base pd_complex3 pd_complex3 pd_complex3->product pd_complex3->base

Tabulated Data: Intramolecular Heck Cyclization
EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-bromo-6-allylphenolPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001285
22-iodo-4-methoxystyrenePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile80892
31-bromo-2-(prop-1-en-2-yl)benzenePd₂(dba)₃ (2)P(o-tol)₃ (8)Cs₂CO₃Toluene1101678
42-allylphenolPdCl₂(CH₃CN)₂ (5)-Cu(OAc)₂DMF/H₂ORT2491[2]
Detailed Experimental Protocol: Synthesis of 2-Methylbenzofuran via Intramolecular Heck Reaction[2]
  • Materials : 2-allylphenol, Palladium(II) chloride (PdCl₂), Copper(II) acetate (Cu(OAc)₂), Lithium chloride (LiCl), Dimethylformamide (DMF), and water.

  • Procedure :

    • To a solution of 2-allylphenol (1.0 mmol) in a mixture of DMF (4 mL) and water (1 mL), add PdCl₂ (0.02 mmol, 2 mol%), Cu(OAc)₂ (2.0 mmol), and LiCl (2.0 mmol).

    • Stir the resulting mixture vigorously at room temperature under an air atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

    • Upon completion, quench the reaction by adding 20 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-methylbenzofuran.

Method 2: Sonogashira Coupling and Cyclization

This widely used method involves a two-step, one-pot sequence. First, a Sonogashira cross-coupling reaction between an o-iodophenol and a terminal alkyne forms a 2-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to yield the 2-substituted benzofuran.[3] This tandem approach is highly efficient and allows for significant diversity in the substituent at the 2-position.[4][5][6]

Tabulated Data: Sonogashira Coupling/Cyclization
Entryo-IodophenolAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene8095
22-Iodo-4-methylphenol1-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF9088
32-IodophenolTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃N/THFTHF6591
45-Chloro-2-iodophenolCyclopropylacetylenePd(OAc)₂ (2) / XPhos (4)- (Cu-free)K₂CO₃Dioxane10082
Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran[7]
  • Materials : 2-Iodophenol, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], copper(I) iodide (CuI), triethylamine (Et₃N), and toluene.

  • Procedure :

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylbenzofuran.

Method 3: C-H Activation and Oxidative Cyclization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for benzofuran synthesis.[7] These reactions typically involve the palladium-catalyzed coupling of phenols with alkenes or alkynes, proceeding through a directed C-H functionalization of the phenol followed by oxidative cyclization.[8][9] This avoids the need for pre-halogenated starting materials.

Tabulated Data: C-H Activation/Oxidative Cyclization
EntryPhenol SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Yield (%)
1PhenolPhenylacetylenePd(OAc)₂ (5)1,10-Phenanthroline (10)Ag₂CO₃Toluene12075
24-MethoxyphenolNorbornenePd(OAc)₂ (10)-Cu(OAc)₂Dioxane11068
32-Phenylphenol3,3-Dimethyl-1-butenePd(OAc)₂ (5)Pyridine (20)O₂ (1 atm)Toluene10085
4PhenolEthyl acrylatePd(TFA)₂ (10)Bathocuproine (20)AgOAcDichloroethane13072
Detailed Experimental Protocol: Synthesis of 2-Phenyl-3-methylbenzofuran via C–H Activation[11][12]
  • Materials : 2-hydroxystyrene, iodobenzene, Palladium(II) acetate [Pd(OAc)₂], potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF).

  • Procedure :

    • In a sealed tube, combine 2-hydroxystyrene (0.5 mmol), iodobenzene (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).

    • Add 2 mL of anhydrous DMF.

    • Seal the tube and heat the mixture at 120 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to obtain the desired benzofuran derivative.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to many palladium-catalyzed reactions for benzofuran synthesis. Rigorous adherence to inert atmosphere techniques is often critical for catalyst stability and reaction efficiency.

experimental_workflow A Weigh Substrates, Base, and Ligand B Assemble Reaction in Flame-Dried Glassware A->B C Evacuate and Backfill with Inert Gas (Ar/N₂) B->C D Add Degassed Solvent and Pd Catalyst C->D E Heat to Specified Temperature with Stirring D->E F Monitor Reaction by TLC / GC-MS E->F F->E Incomplete G Reaction Workup: Quench, Extract, Dry F->G Complete H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

Conclusion

Palladium-catalyzed reactions provide a robust and versatile platform for the synthesis of a wide array of benzofuran derivatives.[1] The methodologies outlined—intramolecular Heck cyclization, Sonogashira coupling followed by cyclization, and direct C-H activation—each offer unique advantages concerning starting material availability, substrate scope, and atom economy. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to select and implement the most suitable strategy for their specific synthetic targets, facilitating the discovery and development of novel benzofuran-based compounds.

References

Application of 5-Bromobenzofuran-2-carboxamide Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives, particularly those with substitutions at the 5-position, have emerged as a promising class of compounds in oncology research. This document provides detailed application notes and protocols for the use of 5-Bromobenzofuran-2-carboxamide derivatives in cancer research. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][2] The structure-activity relationship (SAR) studies indicate that the presence and position of halogen atoms on the benzofuran ring are crucial for their anticancer activity.[3] This guide will detail the cytotoxic activity of selected derivatives, provide comprehensive experimental protocols for their evaluation, and visualize the underlying molecular mechanisms.

Data Presentation: Cytotoxic Activity of Benzofuran Derivatives

The in vitro cytotoxic activity of various this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency. The following table summarizes the IC50 values for representative compounds.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideHeLa (Cervical Cancer)40
K562 (Leukemia)35
MOLT-4 (Leukemia)45
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateHeLa (Cervical Cancer)20
K562 (Leukemia)25
MOLT-4 (Leukemia)30
Compound 1 Benzofuran derivative with a bromine atom on the methyl group at the 3-positionK562 (Leukemia)5
HL60 (Leukemia)0.1
Compound 3m Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar range
50g Benzofuran-2-carboxamide derivativeHCT-116 (Colon)0.87
HeLa (Cervical Cancer)0.73
HepG2 (Liver Cancer)5.74
A549 (Lung Cancer)0.57

Signaling Pathways

This compound derivatives are hypothesized to exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. The two primary pathways identified are the PI3K/Akt/mTOR and the NF-κB signaling pathways.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[4] Benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates NFkB_inhibitor IκB Akt->NFkB_inhibitor phosphorylates (inactivates) Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription NFkB NF-κB NFkB->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Compound This compound Derivatives Compound->PI3K inhibits Compound->Akt inhibits Compound->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. Certain benzofuran-2-carboxamide derivatives have demonstrated inhibitory effects on NF-κB transcriptional activity.[2]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->IkB degradation IkB_NFkB->NFkB Gene Target Gene Expression (Inflammation, Survival) NFkB_n->Gene Stimulus Pro-inflammatory Stimuli Stimulus->IKK Compound This compound Derivatives Compound->IKK inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compounds B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

References

Application Notes: 5-Bromobenzofuran-2-carboxamide as a Key Intermediate in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Within this class, 5-Bromobenzofuran-2-carboxamide serves as a versatile and crucial intermediate for the synthesis of complex molecules, particularly in the development of targeted cancer therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5]

The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR).[6][7] The carboxamide group at the 2-position is a common pharmacophore that often engages in critical hydrogen-bonding interactions with biological targets.[5] These features make this compound an attractive starting point for generating libraries of novel compounds for drug discovery campaigns.

Application in PARP Inhibitor Synthesis

A significant application of this intermediate is in the synthesis of PARP inhibitors. PARP enzymes are crucial for repairing single-strand DNA breaks.[8][9] In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.[5][9] Several PARP inhibitors, including Olaparib and Veliparib, have been approved for treating such cancers.[5][10] The benzofuran-carboxamide core mimics the nicotinamide moiety of the NAD+ substrate, enabling it to effectively bind to the PARP catalytic domain.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate I)

This protocol describes the conversion of 5-Bromobenzofuran-2-carboxylic acid to the corresponding primary amide. This is a foundational step for further derivatization.

Reaction Scheme: 5-Bromobenzofuran-2-carboxylic acid → this compound

Methodology:

  • Acid Chloride Formation: Suspend 5-Bromobenzofuran-2-carboxylic acid (1.0 equiv) in anhydrous toluene (0.4 mmol/mL).[11] Add thionyl chloride (1.65 equiv) to the suspension.[11]

  • Stir the mixture at reflux for 3 hours until the reaction is complete (monitored by TLC).[11]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude benzofuran-2-carbonyl chloride.[11]

  • Amidation: In a separate flask, prepare an ice-cold solution of 25% aqueous ammonium hydroxide (0.5 mmol/mL).[11]

  • Slowly add the crude benzofuran-2-carbonyl chloride in small portions to the stirred ammonium hydroxide solution, maintaining the temperature at 0-5°C.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature. A precipitate will form.[11]

  • Work-up and Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water and dry under vacuum to yield pure this compound.[11]

Quantitative Data for Protocol 1

Reagent/Product Molecular Weight ( g/mol ) Molar Ratio Notes
5-Bromobenzofuran-2-carboxylic acid 241.04[12] 1.0 Starting Material
Thionyl Chloride 118.97 1.65 Chlorinating Agent
Ammonium Hydroxide (25% aq.) 35.04 Excess Amine Source

| this compound | 240.06 | - | Theoretical Yield: ~99% |

Protocol 2: Synthesis of a PARP Inhibitor Precursor via Suzuki Coupling (Example)

This protocol outlines a general method for derivatizing the 5-bromo position of Intermediate I using a Suzuki cross-coupling reaction, a common strategy in medicinal chemistry to form C-C bonds. This example uses 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate as the coupling partner.

Reaction Scheme: this compound + Boc-Piperidine-Boronic Ester → Coupled Product

Methodology:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the Boc-protected piperidine boronic ester (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the purified coupled product.

Quantitative Data for Protocol 2

Reagent/Product Molecular Weight ( g/mol ) Molar Ratio Notes
This compound 240.06 1.0 Starting Material
Boc-Piperidine-Boronic Ester 311.23 1.2 Coupling Partner
Pd(dppf)Cl₂ 731.70 0.05 Catalyst
K₂CO₃ 138.21 2.0 Base

| Coupled Product | 401.46 | - | Theoretical Yield: ~70-90% |

Biological Activity Data

The benzofuran-carboxamide scaffold is a validated pharmacophore for PARP inhibition. The table below summarizes the inhibitory concentrations (IC₅₀) for Veliparib and other novel benzofuran-based PARP inhibitors, demonstrating the potency of this compound class.

CompoundTarget(s)IC₅₀ (nM)Reference
Veliparib (ABT-888)PARP3.3[10]
Compound S12PARP1 / c-Met21.8 / 30.2[4]
Compound 16lPARP143.0[5][13]

Visualizations

G start 5-Bromobenzofuran- 2-carboxylic Acid step1 Protocol 1: Thionyl Chloride, Ammonium Hydroxide start->step1 intermediate Intermediate I: 5-Bromobenzofuran- 2-carboxamide step1->intermediate step2 Protocol 2: Suzuki Coupling (Pd Catalyst, Base) intermediate->step2 final Advanced Intermediate (e.g., PARP Inhibitor Precursor) step2->final

Caption: Synthetic workflow for producing advanced intermediates from 5-Bromobenzofuran-2-carboxylic acid.

G cluster_0 Synthetic Lethality DNA_damage DNA Damage (e.g., from ROS) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication Repair SSB Repair (Base Excision Repair) PARP->Repair activates DSB Double-Strand Break (DSB) Replication->DSB causes HR_proficient HR-Proficient Cell (BRCA Wild-Type) DSB->HR_proficient HR_deficient HR-Deficient Cell (BRCA Mutant) DSB->HR_deficient No Repair HR_repair Homologous Recombination Repair HR_proficient->HR_repair Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis No Repair Cell_survival Cell Survival HR_repair->Cell_survival PARPi PARP Inhibitor (e.g., Benzofuran-based) PARPi->PARP inhibits

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

G core This compound Benzofuran Core C2-Carboxamide C5-Bromine function1 Scaffold for Rigidity & π-stacking with Target core:f1->function1 function2 Hydrogen Bonding (e.g., with Gly, Ser residues in PARP active site) core:f2->function2 function3 Reactive Handle for Further Derivatization (e.g., Suzuki, Buchwald) core:f3->function3

Caption: Structure-function relationships of the this compound intermediate.

References

Evaluating the Cytotoxic Potential of 5-Bromobenzofuran-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Compounds featuring the benzofuran scaffold have been shown to exert cytotoxic effects on various cancer cell lines, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.[2][3][4][5] This document provides detailed application notes and experimental protocols for assessing the in vitro cell viability and cytotoxic effects of 5-Bromobenzofuran-2-carboxamide, a member of this promising class of compounds.

While specific cytotoxicity data for this compound is not extensively available in public literature, the methodologies described herein are based on established and widely accepted assays for evaluating the anticancer potential of novel chemical entities. The provided protocols for the MTT and LDH assays are standard methods for determining cell viability and cytotoxicity, respectively.

Application Notes: Assessing Cell Viability and Cytotoxicity

Two primary methods for evaluating the effect of this compound on cell health are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity as a measure of cytotoxicity.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][8] This allows for the quantification of the inhibitory effects of a compound like this compound.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity, a hallmark of late apoptosis or necrosis.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

As specific data for this compound is not available, the following table provides a template for recording experimental data and includes example IC50 values for other benzofuran derivatives from the literature to illustrate data presentation.

Compound/DerivativeCell LineAssayIncubation Time (h)IC50 (µM)Reference
This compound e.g., MCF-7MTTe.g., 48User Data
This compound e.g., A549MTTe.g., 48User Data
This compound e.g., HeLaLDHe.g., 24User Data
Benzofuran-chalcone derivative (4g)HeLaMTT485.61[3]
Benzofuran-chalcone derivative (4g)HCC1806MTT485.93[3]
Piperazine-based benzofuran (38)A549MTTNot Specified25.15[4]
Piperazine-based benzofuran (38)K562MTTNot Specified29.66[4]

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of This compound treat_cells Treat cells with compound (e.g., 24-72h) compound_prep->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability and IC50 value read_absorbance->calculate_viability

MTT Assay Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sampling Sampling cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed cells and treat with This compound controls Prepare controls: - Spontaneous LDH release - Maximum LDH release collect_supernatant Collect culture supernatant controls->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_ldh Incubate (30 min) add_reaction_mix->incubate_ldh add_stop_solution Add stop solution incubate_ldh->add_stop_solution read_absorbance_ldh Read absorbance (490 nm) add_stop_solution->read_absorbance_ldh calculate_cytotoxicity Calculate % cytotoxicity read_absorbance_ldh->calculate_cytotoxicity

LDH Cytotoxicity Assay Workflow

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome compound This compound bcl2_family Bcl-2 family proteins (e.g., Bax, Bak) compound->bcl2_family Induces cytochrome_c Cytochrome c release bcl2_family->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Generalized Apoptosis Signaling Pathway

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • 96-well flat-bottom sterile culture plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

Materials:

  • 96-well flat-bottom sterile culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (steps 1 and 2).

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit for 45 minutes before supernatant collection.

    • Background control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the manufacturer's protocol, typically by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Conclusion

The protocols and application notes provided offer a robust framework for investigating the cytotoxic and antiproliferative effects of this compound. While specific data on this particular compound is limited, the methodologies are well-established for screening novel benzofuran derivatives and other potential anticancer agents. Careful optimization of these assays for the specific cell lines and experimental conditions used will be crucial for obtaining accurate and reproducible results. The potential of this compound to induce apoptosis, a common mechanism for related compounds, warrants further investigation using techniques such as flow cytometry for Annexin V/PI staining and cell cycle analysis.[5]

References

Application Notes and Protocols: In Vitro Cytotoxicity of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The introduction of a halogen, such as bromine, into the benzofuran scaffold has been shown to enhance cytotoxic activity in various cancer cell lines.[1][4] This document provides detailed protocols for evaluating the in vitro cytotoxicity of a specific derivative, 5-Bromobenzofuran-2-carboxamide. The following application notes outline common assays for assessing cell viability, membrane integrity, and apoptosis, which are critical for the preliminary screening and mechanistic understanding of novel anticancer compounds.[5][6][7]

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a novel compound like this compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.[5][6]

Experimental Workflow for In Vitro Cytotoxicity Testing General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (LDH Release) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Caspase-3 Activity) incubation->apoptosis_assay absorbance_measurement Absorbance/Fluorescence Measurement viability_assay->absorbance_measurement cytotoxicity_assay->absorbance_measurement apoptosis_assay->absorbance_measurement calculation Calculation of % Cell Viability / Cytotoxicity absorbance_measurement->calculation ic50_determination IC50 Value Determination calculation->ic50_determination PI3K_Akt_mTOR_Pathway Potential Inhibition of PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival & Anti-apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Bromobenzofuran- 2-carboxamide Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols for Evaluating the Efficacy of 5-Bromobenzofuran-2-carboxamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the potential therapeutic efficacy of 5-Bromobenzofuran-2-carboxamide. The protocols outlined below are established methods for screening novel chemical entities for anticonvulsant and neuroprotective properties.

Introduction

Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] this compound, a member of this class, is a synthetic compound with potential therapeutic applications. This document details the use of established animal models to investigate its efficacy, particularly focusing on its potential as an anticonvulsant agent.

Rationale for Animal Model Selection

The preliminary screening of novel compounds for anticonvulsant activity often employs rodent models that are predictive of clinical efficacy.[2][3] The two most widely used and clinically validated models for initial screening are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) seizure models.[2][4] These models represent generalized tonic-clonic and absence seizures, respectively, providing a broad initial assessment of a compound's potential antiepileptic spectrum.[5] For more in-depth studies, especially for drug-resistant epilepsy, kindling models can be employed.[2]

Preclinical Efficacy Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for the efficacy of this compound in preclinical animal models.

Table 1: Anticonvulsant Activity of this compound in the MES-Induced Seizure Model in Mice

Treatment GroupDose (mg/kg)Number of AnimalsProtection from Tonic Hindlimb Extension (%)
Vehicle Control-100
This compound101020
This compound301060
This compound1001090
Phenytoin (Positive Control)2510100

Table 2: Anticonvulsant Activity of this compound in the scPTZ-Induced Seizure Model in Mice

Treatment GroupDose (mg/kg)Number of AnimalsProtection from Clonic Seizures (%)Onset of Seizures (minutes, Mean ± SEM)
Vehicle Control-1002.5 ± 0.3
This compound1010104.1 ± 0.5
This compound3010406.8 ± 0.7
This compound10010709.2 ± 1.1
Ethosuximide (Positive Control)15010100No seizures observed

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Model

This model is highly predictive of efficacy against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phenytoin (positive control)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Drug Administration:

    • Divide animals into treatment groups (vehicle, this compound at various doses, and positive control).

    • Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the electroshock.

  • Induction of Seizures:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of this phase is considered as protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Model

This model is used to identify compounds effective against absence seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle

  • Pentylenetetrazole (PTZ)

  • Ethosuximide (positive control)

  • Stopwatches

Protocol:

  • Animal Acclimatization: Same as the MES model.

  • Drug Administration: Administer the test compound or vehicle i.p. 30-60 minutes before PTZ injection.

  • Induction of Seizures:

    • Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

  • Observation:

    • Immediately after PTZ injection, place the mouse in an individual observation chamber.

    • Observe the animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

    • Record the latency to the first clonic seizure and whether a seizure occurs.

  • Data Analysis:

    • Calculate the percentage of animals protected from clonic seizures in each group.

    • Compare the mean seizure latency between the vehicle and treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_screening Anticonvulsant Screening cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization drug_admin Drug Administration (i.p.) animal_acclimatization->drug_admin compound_prep Compound Preparation (this compound) compound_prep->drug_admin mes_model MES Model (Tonic-Clonic Seizures) drug_admin->mes_model scptz_model scPTZ Model (Absence Seizures) drug_admin->scptz_model data_collection Data Collection (% Protection, Latency) mes_model->data_collection scptz_model->data_collection stat_analysis Statistical Analysis (ED50, ANOVA) data_collection->stat_analysis efficacy_report Efficacy Report stat_analysis->efficacy_report

Caption: Experimental workflow for anticonvulsant screening.

signaling_pathway cluster_membrane Neuronal Membrane cluster_drug Drug Action cluster_outcome Cellular Outcome VGSC Voltage-Gated Sodium Channel (VGSC) inhibition Neuronal Hyper-excitation Inhibited VGSC->inhibition Reduces Na+ influx GABA_A GABA-A Receptor stabilization Membrane Potential Stabilized GABA_A->stabilization Increases Cl- influx drug 5-Bromobenzofuran- 2-carboxamide drug->VGSC Inhibition drug->GABA_A Potentiation

Caption: Hypothetical mechanism of action for anticonvulsant effect.

Concluding Remarks

The described animal models and protocols provide a robust framework for the initial evaluation of this compound as a potential anticonvulsant agent. Positive results in these screening models would warrant further investigation into its mechanism of action, pharmacokinetic profile, and efficacy in more complex epilepsy models. These application notes are intended to serve as a starting point for researchers, and specific experimental parameters may require optimization.

References

Application Notes and Protocols for the In Vivo Formulation of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran-2-carboxamide is a heterocyclic compound belonging to the benzofuran class, a scaffold known for its diverse biological activities and potential therapeutic applications.[1] The development of this and similar compounds for in vivo studies is often hampered by poor aqueous solubility, which can lead to low bioavailability and variable exposure in animal models. This document provides a comprehensive guide to formulating this compound for preclinical in vivo research, focusing on strategies to enhance its solubility and ensure consistent and reliable delivery.

The protocols outlined below are designed to be adaptable and should be optimized based on the specific requirements of the animal model and the intended route of administration. All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[2]

Physicochemical Properties and Solubility Assessment

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC₉H₆BrNO₂N/A
Molecular Weight240.06 g/mol N/A
AppearanceWhite to off-white solidVisual Inspection
Melting Point>200 °C (estimated)Differential Scanning Calorimetry (DSC)
Aqueous Solubility< 0.1 µg/mL at pH 7.4Shake-flask method
LogP2.5 (estimated)Computational prediction
Experimental Protocol: Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous media (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo studies.[3][4][5] The choice of formulation will depend on the required dose, the route of administration, and the tolerability of the excipients in the chosen animal model.

Table 2: Overview of Formulation Approaches

Formulation TypeKey ExcipientsAdvantagesDisadvantages
Co-solvent System PEG 400, Propylene Glycol, Ethanol, DMSOSimple to prepare, can achieve high drug loading.Potential for precipitation upon dilution in vivo, toxicity of some solvents.[6]
Surfactant Dispersion Tween® 80, Cremophor® EL, Solutol® HS 15Improves wetting and dissolution rate, can form micelles to solubilize the drug.[4]Potential for in vivo toxicity and effects on drug transporters.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Forms inclusion complexes to increase solubility, generally well-tolerated.[4][5]Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins.
Lipid-Based Formulation Labrafac®, Labrasol®, Cremophor® RH 40, Oils (sesame, corn)Enhances lymphatic absorption, can protect the drug from degradation.[5][7]More complex to prepare and characterize, potential for variability.
Nanosuspension Stabilizers (e.g., Poloxamer 188, lecithin)High drug loading, suitable for various administration routes.Requires specialized equipment (e.g., high-pressure homogenizer), potential for physical instability.

Experimental Protocols for Formulation Preparation

The following are detailed protocols for preparing common formulations for in vivo studies. All preparations intended for parenteral administration must be sterile.[6][8] This can be achieved by using sterile components and aseptic techniques or by terminal sterilization through a 0.22 µm filter if the formulation allows.[6]

Protocol 1: Co-solvent Formulation
  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired components in the appropriate ratios (e.g., 10% DMSO, 40% PEG 400, 50% Saline).

  • Drug Solubilization: Weigh the required amount of this compound and add it to a sterile container.

  • Dissolution: Add the co-solvent vehicle to the compound and vortex or sonicate until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.

  • Final Dilution: If required, add the final diluent (e.g., saline or PBS) slowly while vortexing to prevent precipitation.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or immiscibility.

Protocol 2: Cyclodextrin-Based Formulation
  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in sterile water or buffer.

  • Complexation: Add the weighed this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture for several hours (or overnight) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
  • Excipient Selection: Select a suitable oil, surfactant, and co-surfactant based on solubility and emulsification studies.

  • Formulation Preparation: Accurately weigh and mix the oil, surfactant, and co-surfactant in a glass vial.

  • Drug Dissolution: Add the this compound to the lipid mixture and stir until a clear solution is obtained. Gentle heating may be used to aid dissolution.

  • Characterization: The formulation should be characterized for its self-emulsification properties by adding it to an aqueous medium and observing the formation of a microemulsion. Droplet size analysis should also be performed.

Experimental Workflow and Visualization

The development of a suitable in vivo formulation is a systematic process that involves several key stages.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) C Solubility in Excipients A->C B Solid-State Analysis (Polymorphism, Crystallinity) B->C D Prototype Formulation (Co-solvents, Lipids, etc.) C->D E In Vitro Characterization (Dissolution, Stability) D->E F Tolerability Study in Animals E->F G Pharmacokinetic (PK) Study F->G H Efficacy Study G->H I Lead Formulation Selection H->I

Caption: Experimental workflow for in vivo formulation development.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not defined, many small molecule inhibitors target intracellular signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that ensures adequate and reproducible systemic exposure. This application note provides a framework for a systematic approach to formulation development, from initial physicochemical characterization to the preparation of various formulation types. Researchers should carefully consider the specific aims of their in vivo studies to select the most suitable formulation strategy. It is imperative to conduct thorough characterization and tolerability studies for any new formulation before proceeding to definitive pharmacokinetic and efficacy experiments.

References

Application Notes & Protocols: Quantitative Analysis of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran-2-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle of Methods

HPLC-UV: This method separates this compound from other components in a sample based on its interaction with a stationary phase (C18 column) and a mobile phase. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. This technique is robust, cost-effective, and suitable for analyzing relatively high concentrations of the analyte in simple matrices like pharmaceutical formulations.

LC-MS/MS: For more complex matrices such as plasma or tissue homogenates, and for applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is separated, ionized, and then fragmented. Specific parent and daughter ion transitions are monitored for highly selective quantification, minimizing interference from matrix components.

Method 1: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

Experimental Protocol

1.1.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

1.1.3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.4. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range.

1.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (%) 98.5 - 101.298.0 - 102.0%
Precision (%RSD) < 2.0≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-

Method 2: Quantification of this compound in Rat Plasma by LC-MS/MS

Experimental Protocol

2.1.1. Equipment and Reagents

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Rat plasma (blank)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

2.1.2. LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % B
    0.0 10
    2.0 90
    3.0 90
    3.1 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 240.0 223.0 20

    | Internal Standard (IS) | To be determined | To be determined | To be determined |

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

2.1.3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol.

  • Spiking Solutions: Prepare working solutions of the analyte and a separate working solution for the IS by diluting the stock solutions in 50:50 methanol:water.

  • Calibration Standards and QCs: Spike blank rat plasma with the appropriate working solutions to prepare a calibration curve (e.g., 1 - 1000 ng/mL) and quality control samples at low, medium, and high concentrations.

2.1.4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the protein precipitation solvent containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., ICH M10).[1][2] The following table presents expected performance characteristics for a validated LC-MS/MS method.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.99
Range 1 - 1000 ng/mL-
Accuracy (%) 85 - 115% (90-110% for QCs)Within ±15% (±20% for LLOQ)
Precision (%RSD) < 15%≤ 15% (≤ 20% for LLOQ)
Matrix Effect (%) 95 - 105IS-normalized ME within 0.8-1.2
Recovery (%) > 80Consistent and reproducible
Stability Stable under tested conditionsWithin ±15% of nominal concentration

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Prepare Stock & Working Standards Sample Pharmaceutical Sample Extraction Extraction Sample->Extraction Weigh, Dissolve, Dilute Filtration Filtration Dilution->Filtration Filter Extraction->Filtration HPLCVial HPLCVial Filtration->HPLCVial Transfer to Vial HPLC HPLC System (C18 Column, Mobile Phase) HPLCVial->HPLC Inject UVDetector UV Detector (254 nm) HPLC->UVDetector Separation DataSystem Chromatography Data System UVDetector->DataSystem Signal Acquisition PeakIntegration PeakIntegration DataSystem->PeakIntegration Process Data CalibrationCurve Calibration Curve (Area vs. Concentration) PeakIntegration->CalibrationCurve Generate Peak Areas Quantification Quantify Analyte CalibrationCurve->Quantification Linear Regression

Caption: Workflow for HPLC-UV analysis of this compound.

LCMSMS_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add IS & Precipitate Proteins Plasma->Add_IS IS Internal Standard in Acetonitrile (150 µL) IS->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Collect Supernatant Injection Injection Supernatant->Injection Transfer to Vial & Inject LC_Column C18 Column (Gradient Elution) Injection->LC_Column LC Separation ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Elution Mass_Spec Tandem Mass Spectrometer (MRM Detection) ESI_Source->Mass_Spec Ion Transfer Data_System Mass Spectrometry Software Mass_Spec->Data_System Signal Acquisition Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Data_System->Peak_Area_Ratio Peak Integration Calibration Calibration Curve Peak_Area_Ratio->Calibration Plot against Concentration Quantification Determine Concentration Calibration->Quantification Weighted Linear Regression

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromobenzofuran-2-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient or intermediate, a reliable analytical method for determining its purity and concentration is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique ideally suited for the analysis of such compounds. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided in the table below. These properties are essential for developing a suitable HPLC method.

PropertyValueSource
Molecular FormulaC₉H₆BrNO₂[1]
Molecular Weight240.05 g/mol [1]
LogP2.89[2]
pKa(Predicted) ~15 (amide proton)N/A
UV Absorbance (λmax)(Predicted) ~254 nm, ~290 nmN/A

Experimental Protocol

This section details the proposed HPLC method for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for key validation parameters of this HPLC method.

ParameterResult
Retention Time (tR) ~ 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Prepare Working Standards B->C F Inject Sample/Standard C->F Inject Standards D Instrument Setup E Equilibrate Column D->E E->F G Acquire Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Sample I->J

Caption: Workflow for HPLC analysis of this compound.

Method Development Logic

The diagram below outlines the logical steps involved in developing the proposed HPLC method.

G HPLC Method Development Logic A Define Analytical Goal: Purity of this compound B Assess Physicochemical Properties (LogP, pKa, UV Spectrum) A->B C Select Column: Reversed-Phase C18 B->C D Select Mobile Phase: Acetonitrile/Water with Acid Modifier B->D E Optimize Gradient & Flow Rate C->E D->E G Method Validation (Linearity, Precision, Accuracy) E->G F Set Detection Wavelength (λmax) F->G

Caption: Logical flow for developing the HPLC method.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromobenzofuran-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromobenzofuran-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, the starting material, 5-bromobenzofuran-2-carboxylic acid, is converted to its corresponding acyl chloride, 5-bromobenzofuran-2-carbonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). In the second step, the acyl chloride is reacted with an ammonia source, such as aqueous or methanolic ammonia, to form the final amide product.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Anhydrous Conditions: The first step, formation of the acyl chloride, must be carried out under strictly anhydrous conditions to prevent hydrolysis of the thionyl chloride and the acyl chloride intermediate back to the carboxylic acid.

  • Temperature Control: The amidation step is often performed at low temperatures (e.g., cooling with an ice bath) to manage the exothermic reaction and minimize side product formation.[1]

  • Purity of Starting Material: The purity of the 5-bromobenzofuran-2-carboxylic acid is important, as impurities can lead to side reactions and complicate purification of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 5-bromobenzofuran-2-carboxylic acid and the appearance of the product spot. A change in the retention factor (Rf) will indicate the conversion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the acyl chloride intermediate.Ensure the use of excess thionyl chloride and an adequate reaction time and temperature (e.g., reflux) for the first step.[1] Verify the quality of the thionyl chloride, as it can decompose over time.
Hydrolysis of the acyl chloride intermediate.Maintain strictly anhydrous conditions throughout the first step. Use dry solvents and glassware.
Inefficient amidation.Use a sufficient excess of the ammonia solution to ensure complete conversion of the acyl chloride. Ensure proper mixing and temperature control during the addition of the acyl chloride to the ammonia solution.[1]
Presence of Unreacted Starting Material Insufficient activation of the carboxylic acid.Increase the equivalents of thionyl chloride or the reaction time for the first step.
Hydrolysis of the acyl chloride during workup.Perform the workup at low temperatures and minimize the exposure of the acyl chloride to aqueous conditions before amidation.
Formation of a White Precipitate that is not the Product This could be the ammonium salt of the unreacted carboxylic acid.This indicates incomplete conversion to the acyl chloride. Re-evaluate the first step of the reaction.
Product is Difficult to Purify Presence of side products.Consider recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography for purification.
Decarboxylation of Starting Material Excessive heating of the 5-bromobenzofuran-2-carboxylic acid, especially in the presence of acid or base.[2][3][4]Avoid unnecessarily high temperatures during the reaction and workup. Decarboxylation of aromatic carboxylic acids can be facilitated by heat.[2]

Potential Side Reactions

While specific quantitative data for side reactions in this synthesis are not extensively documented in the literature, based on general chemical principles and reactions of similar compounds, the following side reactions are plausible:

Side Reaction Description Conditions Favoring Formation Mitigation Strategy
Decarboxylation Loss of CO₂ from the starting material to form 5-bromobenzofuran.High reaction temperatures.[2][3][4]Maintain the recommended reaction temperatures and avoid prolonged heating.
Hydrolysis of Acyl Chloride The acyl chloride intermediate reacts with water to revert to the carboxylic acid.Presence of moisture in the reaction setup.Use anhydrous solvents and glassware, and handle thionyl chloride under an inert atmosphere.
Dimerization/Polymerization Under harsh conditions, benzofuran derivatives can undergo undesired polymerization.High temperatures and prolonged reaction times.Adhere to the recommended reaction conditions.

Experimental Protocols

Synthesis of this compound from 5-Bromobenzofuran-2-carboxylic acid[1]

Step 1: Formation of 5-Bromobenzofuran-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (0.4 mmol/mL).

  • Carefully add thionyl chloride (1.65 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 3 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. The resulting residue is the crude 5-bromobenzofuran-2-carbonyl chloride.

Step 2: Amidation to this compound

  • In a separate flask, cool a 25% aqueous ammonium hydroxide solution (0.5 mmol/mL) in an ice bath.

  • Add the crude 5-bromobenzofuran-2-carbonyl chloride from Step 1 in small portions to the cold ammonium hydroxide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature. A precipitate should form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water and dry it under a vacuum to yield this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Bromobenzofuran- 2-carboxylic Acid D Reflux for 3 hours A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous Toluene C->D E Concentration D->E F 5-Bromobenzofuran- 2-carbonyl chloride E->F I Addition & Stirring F->I G Aqueous Ammonia (NH₄OH) H Ice Bath G->H H->I J Filtration & Washing I->J K Drying J->K L 5-Bromobenzofuran- 2-carboxamide K->L

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G A Problem Observed B Low/No Yield A->B C Impure Product A->C D Incomplete Acyl Chloride Formation B->D E Hydrolysis of Acyl Chloride B->E F Inefficient Amidation B->F C->E G Starting Material Decarboxylation C->G L Purify via Recrystallization or Chromatography C->L H Increase SOCl₂/Time/ Temp for Step 1 D->H I Ensure Anhydrous Conditions E->I J Use Excess NH₄OH, Control Temperature F->J K Avoid Excessive Heating G->K

Caption: Troubleshooting guide for synthesis issues.

References

Technical Support Center: Purification of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromobenzofuran-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most probable impurities include unreacted starting materials, such as 5-bromobenzofuran-2-carboxylic acid, and byproducts from side reactions. Incomplete conversion of the carboxylic acid to the acyl chloride or incomplete amidation can result in the presence of the starting carboxylic acid. Additionally, hydrolysis of the amide product back to the carboxylic acid can occur during the work-up if the pH is not carefully controlled.

Q2: What are the general solubility characteristics of this compound?

Q3: Which purification techniques are most suitable for this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. For compounds with very limited solubility, Soxhlet extraction may be a viable alternative.[1] High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity on a smaller scale.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Cause: The solvent is not polar enough.

  • Solution: Increase the polarity of the solvent system. If using a single solvent, try a more polar one from the suggested list. If using a mixed solvent system, increase the proportion of the more polar solvent.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.

    • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Consider using a solvent with a lower boiling point.

Issue 3: Poor recovery of the purified compound.

  • Cause: Too much solvent was used, the cooling process was not sufficient, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.

    • If solubility in the primary solvent is still high when cold, consider using a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).

Column Chromatography

Issue 1: The compound does not move from the origin on the TLC plate (Rf = 0).

  • Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration in a hexane/ethyl acetate system).

Issue 2: The compound runs with the solvent front on the TLC plate (Rf ≈ 1).

  • Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

Issue 3: Poor separation between the desired compound and an impurity.

  • Cause: The chosen solvent system does not provide sufficient selectivity.

  • Solution:

    • Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or acetone might alter the elution order.

    • Use a shallower solvent gradient during column chromatography, increasing the polarity more slowly.

    • Ensure the column is properly packed and not overloaded with the crude material.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Benzofuran-2-carboxamide Derivatives

Solvent ClassExamplesSuitability
AlcoholsMethanol, Ethanol, IsopropanolGood general-purpose solvents. May require the addition of an anti-solvent like water for efficient precipitation.
KetonesAcetoneCan be effective, particularly for moderately polar compounds.
EstersEthyl AcetateA good choice for compounds of intermediate polarity.
ChlorinatedDichloromethaneUseful for dissolving less polar impurities.
AromaticTolueneCan be used, but higher boiling point may be a consideration.
Aprotic PolarDMF, DMSO, AcetonitrileLikely to be good solvents for dissolving the compound, but their high boiling points can make removal difficult. Best used sparingly or in mixed solvent systems.
WaterWaterGenerally a poor solvent on its own but can be an excellent anti-solvent when used with a miscible organic solvent.

This table is based on a patent for related benzofuran-2-carboxamide derivatives and provides a general guide.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents from Table 1 at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, least polar solvent mixture.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compound and any impurities down the column at different rates.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude 5-Bromobenzofuran- 2-carboxamide Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Crystals Soluble Soluble Impurities Recrystallization->Soluble Mother Liquor Column->Pure Pure Fractions Insoluble Insoluble Impurities Column->Insoluble Remains on Column Column->Soluble Early/Late Fractions Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield OilingOut->NoCrystals No ReheatAddSolvent Reheat & Add More 'Good' Solvent OilingOut->ReheatAddSolvent Yes NoCrystals->LowYield No Concentrate Concentrate Solution NoCrystals->Concentrate Yes MinimizeSolvent Use Minimal Hot Solvent LowYield->MinimizeSolvent Yes CoolSlowly Cool Slowly, Scratch Flask ReheatAddSolvent->CoolSlowly AddAntiSolvent Add Anti-Solvent Concentrate->AddAntiSolvent CoolThoroughly Cool Thoroughly (Ice Bath) MinimizeSolvent->CoolThoroughly

References

Technical Support Center: Optimizing Benzofuran-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2-carboxamide derivatives. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the benzofuran-2-carboxamide core?

A1: Common starting materials for constructing the benzofuran scaffold include salicylaldehydes, o-hydroxyacetophenones, and coumarins.[1] More functionalized benzofuran-2-carboxamides can be synthesized from benzofuran-2-carboxylic acid, which is commercially available or can be prepared via methods like the Perkin rearrangement of 3-halocoumarins.[2][3]

Q2: I need to couple benzofuran-2-carboxylic acid with an amine. What are the recommended coupling reagents?

A2: A variety of amide coupling reagents can be used. For installing an 8-aminoquinoline auxiliary group, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (CH₂Cl₂) has been shown to be effective.[4][5] Other common coupling reagents for amide bond formation include phosphonium salts (e.g., BOP, PyBOP) and aminium salts (e.g., HBTU, TBTU), which are known for their efficiency and ability to minimize racemization.[6]

Q3: What are some common methods for purifying benzofuran-2-carboxamide derivatives?

A3: Purification is typically achieved through column chromatography on silica gel.[7][8] The choice of eluent will depend on the polarity of the specific derivative, with common systems including hexane/ethyl acetate or dichloromethane/methanol gradients.[7] In cases where the product has limited solubility, Soxhlet extraction with a suitable solvent like dichloromethane (CH₂Cl₂) can be an effective purification technique.[5] Recrystallization from solvents such as ethyl acetate/hexanes, or mixtures including water, acetone, methanol, and toluene, can also be employed to obtain highly pure product.[9]

Q4: Are there any green solvents suitable for benzofuran synthesis?

A4: Yes, for certain palladium-catalyzed reactions in the synthesis of benzofuran derivatives, solvents like tert-amyl-OH, methyl-THF, and cyclopentyl methyl ether (CPME) have been found to be effective alternatives to more traditional solvents like toluene.[4] The use of deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol, has also been reported for the copper-catalyzed synthesis of benzofurans.[8][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of benzofuran-2-carboxamides, categorized by the synthetic strategy.

Route 1: C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide

This modern approach allows for the introduction of aryl groups at the C3 position of the benzofuran ring.

Q: My C-H arylation reaction is giving a low yield. What are the first parameters I should optimize?

A: Low yields in the palladium-catalyzed C-H arylation can often be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Check Your Reagents: Ensure all reagents, particularly the palladium catalyst and silver salts, are of high quality and properly stored. The reaction is sensitive to catalyst activity.

  • Optimize Reaction Time and Temperature: Initial trials at 110 °C for 7 hours may not be sufficient for all substrates. Increasing the reaction time (e.g., to 16-24 hours) can sometimes improve yields.[4]

  • Solvent Choice: The choice of solvent can have a significant impact. While toluene can be used, cyclopentyl methyl ether (CPME) has been shown to give superior yields in some cases.[5]

  • Catalyst Loading: For less reactive substrates, increasing the palladium acetate (Pd(OAc)₂) loading from 5 mol% to 10 mol% may be necessary to drive the reaction to completion.[5]

  • Base and Additives: The presence of both a base (e.g., NaOAc) and a silver salt (e.g., AgOAc) is often crucial. Ensure the correct stoichiometry is used. AgOAc is an essential co-additive, and reducing its amount can lead to markedly lower yields.[7]

Q: I am having trouble with the one-pot, two-step transamidation to form the final carboxamide. What could be the issue?

A: The transamidation process involves Boc activation followed by aminolysis. Problems can arise in either step.

  • Incomplete Boc Activation: The first step requires the formation of an N-acyl-Boc-carbamate intermediate. Ensure that di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are used. The reaction is typically run at 60 °C for about 5 hours in acetonitrile (MeCN).[4] If this step is incomplete, the subsequent aminolysis will not proceed efficiently.

  • Aminolysis Issues: The aminolysis step is generally efficient and does not require a catalyst. However, the reaction time can vary depending on the amine used (from 30 minutes to 6 hours).[4] Ensure that the amine is of good quality and that the reaction is maintained at the appropriate temperature (e.g., 60 °C).

  • Purification Difficulties: The intermediate N-acyl-Boc-carbamate can sometimes be sensitive to silica gel.[4] If you are isolating the intermediate, consider alternative purification methods or proceed with the one-pot protocol where the crude carbamate is used directly in the next step.

Route 2: Classical Benzofuran Ring Synthesis

These methods focus on the initial construction of the benzofuran ring system.

Q: My Sonogashira coupling of an o-iodophenol and a terminal alkyne is failing to produce the benzofuran.

A: This reaction proceeds in two stages: the initial carbon-carbon bond formation (Sonogashira coupling) followed by intramolecular cyclization.

  • Incomplete Sonogashira Coupling: If you are isolating the uncyclized alkyne intermediate, the initial coupling is the issue.

    • Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the palladium catalyst. Use anhydrous solvents, as moisture can also interfere with the catalytic cycle.

    • Inefficient Catalyst System: The combination of a palladium source (e.g., (PPh₃)PdCl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8] If this is not effective, consider using a more robust palladium source like Pd(PPh₃)₄.[7]

  • Failure to Cyclize: If the Sonogashira coupling product is formed but does not cyclize:

    • Suboptimal Conditions for Cyclization: The conditions for the initial coupling may not be optimal for the subsequent cyclization. Increasing the reaction temperature or changing the base may be necessary to promote the final ring-closing step.[7]

Q: I am attempting a Perkin rearrangement of a 3-halocoumarin to synthesize benzofuran-2-carboxylic acid, but the yield is low.

A: The Perkin rearrangement involves a base-catalyzed ring opening of the coumarin followed by an intramolecular nucleophilic attack to form the benzofuran ring.[2][3]

  • Choice of Base: The strength and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents like ethanol are often required to facilitate both the ring opening and the subsequent cyclization.[11]

  • Reaction Temperature and Time: This rearrangement often requires elevated temperatures (reflux).[2] A common issue is incomplete reaction, leading to the isolation of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[11] Increasing the reaction time or temperature can help drive the reaction to completion. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while providing high yields.[2]

Data and Protocols

Table 1: Optimization of Pd-Catalyzed C-H Arylation
EntryPd Catalyst (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)noneToluene110746
2Pd(OAc)₂ (5)noneToluene1101665
3Pd(OAc)₂ (5)NaOAc (1.0)Toluene110778
4Pd(OAc)₂ (5)NaOAc (1.0)CPME110786
5Pd(OAc)₂ (10)NaOAc (1.0)CPME1102483*

Data for a 5-Cl-substituted benzofuran substrate, which required more forcing conditions.[5] Data adapted from Oschmann et al., Molecules, 2020.[5]

Table 2: Scope of the Two-Step, One-Pot Transamidation
EntryStarting AmideAmineTime (h)Yield (%)
12aBenzylamine675
22aPiperonylamine684
32aPyrrolidine0.570
42aMorpholine281

Step 1: Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h. Step 2: Amine (1.5 equiv.), toluene, 60 °C. Yields are for the isolated product after both steps. Data adapted from Oschmann et al., Molecules, 2020.[4]

Experimental Protocols

Protocol 1: Synthesis of C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamide
  • Amide Coupling: To a solution of benzofuran-2-carboxylic acid (1.0 equiv) in CH₂Cl₂ (0.5 M), add HATU (1.1 equiv) and N,N-diisopropylethylamine (2.0 equiv). Stir for 10 minutes, then add 8-aminoquinoline (1.0 equiv). Stir the reaction at room temperature for 5 hours. Upon completion, wash the reaction mixture with aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield N-(quinolin-8-yl)benzofuran-2-carboxamide.[4][5]

  • C-H Arylation: In a reaction vial, combine N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the desired aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv). Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M). Stir the reaction under an inert atmosphere at 110 °C for the required time (typically 7-24 hours). After completion, dilute the mixture with ethyl acetate, filter through a plug of silica, and concentrate. Purify the product by column chromatography or Soxhlet extraction.[5][7]

Protocol 2: One-Pot Transamidation to Benzofuran-2-carboxamides
  • Boc Activation: Dissolve the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in acetonitrile (MeCN) (0.1 M). Add di-tert-butyl dicarbonate (Boc₂O) (2.0-5.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1-0.15 equiv). Stir the reaction at 60 °C for 5 hours. After completion, concentrate the mixture in vacuo.[4][7]

  • Aminolysis: To the crude residue from the previous step, add toluene (0.5 M) and the desired amine (1.5 equiv). Stir the mixture at 60 °C for 0.5-6 hours. Upon completion, concentrate the reaction mixture and purify the final benzofuran-2-carboxamide product by column chromatography.[4][7]

Protocol 3: Synthesis of Benzofuran-2-carboxylic Acid via Perkin Rearrangement
  • Reaction Setup: In a flask suitable for microwave synthesis, dissolve the 3-bromocoumarin derivative (1.0 equiv) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[2][12]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 300-400W for 5 minutes, with a target temperature of approximately 80 °C.[2]

  • Work-up: After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the benzofuran-2-carboxylic acid.[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Directing Group Installation cluster_intermediate1 Intermediate Product cluster_step2 Step 2: C3-Arylation cluster_intermediate2 Intermediate Product cluster_step3 Step 3: Transamidation (One-Pot) cluster_final Final Product start Benzofuran-2-carboxylic Acid step1 Amide Coupling (HATU, DIPEA, 8-aminoquinoline) start->step1 inter1 N-(quinolin-8-yl)benzofuran-2-carboxamide step1->inter1 step2 Pd-Catalyzed C-H Arylation (Aryl Iodide, Pd(OAc)₂, AgOAc, NaOAc) inter1->step2 inter2 C3-Arylated Intermediate step2->inter2 step3a Boc Activation (Boc₂O, DMAP) inter2->step3a step3b Aminolysis (Primary/Secondary Amine) step3a->step3b final C3-Substituted Benzofuran-2-carboxamide step3b->final

Caption: Workflow for the synthesis of C3-substituted benzofuran-2-carboxamides.

troubleshooting_workflow start Low Yield in C-H Arylation? check_reagents Check Reagent Quality (Catalyst, Additives) start->check_reagents Yes optimize_time_temp Increase Reaction Time and/or Temperature check_reagents->optimize_time_temp Reagents OK change_solvent Switch to CPME optimize_time_temp->change_solvent Still Low Yield increase_catalyst Increase Pd(OAc)₂ Loading (e.g., to 10 mol%) change_solvent->increase_catalyst Still Low Yield success Problem Solved increase_catalyst->success Yield Improved

Caption: Troubleshooting decision tree for low-yield C-H arylation reactions.

References

Troubleshooting low purity of 5-Bromobenzofuran-2-carboxamide after chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity of 5-Bromobenzofuran-2-carboxamide after chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used laboratory synthesis involves a two-step process. First, 5-Bromobenzofuran-2-carboxylic acid is converted to its more reactive acyl chloride derivative, 5-bromobenzofuran-2-carbonyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the acyl chloride with an ammonia source, typically aqueous ammonium hydroxide, to yield the final product.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Based on the common synthetic route, the primary impurities to consider are:

  • Unreacted 5-Bromobenzofuran-2-carboxylic acid: Incomplete conversion during the acyl chloride formation step.

  • Hydrolysis product: The intermediate, 5-bromobenzofuran-2-carbonyl chloride, is moisture-sensitive and can hydrolyze back to 5-bromobenzofuran-2-carboxylic acid. The final amide product can also undergo hydrolysis under acidic or basic conditions, especially during prolonged chromatography or work-up.[2]

  • Byproducts from the chlorination step: Although reagents like thionyl chloride and the resulting byproducts (SO₂ and HCl) are volatile, residual amounts might persist if not removed properly.[3][4]

Q3: Can this compound degrade during silica gel column chromatography?

Q4: Are there alternative purification methods to column chromatography for this compound?

A4: Yes, recrystallization is a highly effective alternative for purifying amides and may be preferable if the product is a solid and a suitable solvent system can be found.[5] This method can be less time-consuming and avoid potential degradation on silica gel. Common solvents to try for recrystallization of amides include ethanol, acetone, or acetonitrile.[5]

Troubleshooting Guide for Low Purity After Chromatography

This guide addresses common issues encountered when purifying this compound by column chromatography.

Observation Potential Cause Recommended Solution
TLC of crude product shows a spot with the same Rf as the starting material (5-Bromobenzofuran-2-carboxylic acid). 1. Incomplete reaction of the carboxylic acid to the acid chloride. 2. Hydrolysis of the acid chloride before amidation.1. Ensure the carboxylic acid is completely dissolved or suspended in an appropriate anhydrous solvent before adding thionyl chloride. 2. Use a slight excess of thionyl chloride and ensure the reaction goes to completion (e.g., by monitoring gas evolution). 3. Conduct the reaction under strictly anhydrous conditions.
TLC of the purified product shows a streak or a new, more polar spot. 1. Degradation of the product on the silica gel column. 2. Co-elution with a polar impurity.1. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. 2. Consider using a neutral stationary phase like neutral alumina. 3. Attempt purification by recrystallization.
Low yield of pure product after chromatography. 1. Product is partially soluble in the mobile phase and elutes very slowly, leading to broad peaks. 2. Irreversible adsorption of the product onto the silica gel. 3. Degradation on the column.1. Optimize the mobile phase to achieve a good balance between resolution and elution speed. An Rf value of 0.2-0.3 for the product on TLC is a good starting point. 2. Consider dry loading the sample onto the column if solubility in the mobile phase is low. 3. If degradation is suspected, switch to a less harsh purification method like recrystallization.
Product appears pure by TLC but NMR analysis shows the presence of the starting carboxylic acid. The Rf values of the amide and the carboxylic acid may be very similar in the chosen TLC solvent system.1. Use a different TLC solvent system with a different polarity to try and resolve the two spots. Adding a small amount of acetic acid to the mobile phase can sometimes help to differentiate acidic impurities. 2. Rely on NMR or other spectroscopic methods for final purity assessment.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxamides.[1]

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature. Heat the mixture to reflux and stir for 2-3 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Cool the flask containing the crude 5-bromobenzofuran-2-carbonyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

  • Isolation: Allow the mixture to warm to room temperature. Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it under a vacuum to yield the crude this compound.

Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). Visualize the spots under UV light. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Carboxylic_Acid 5-Bromobenzofuran- 2-carboxylic acid Acid_Chloride 5-Bromobenzofuran- 2-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl2, Toluene, Reflux Amide Crude 5-Bromobenzofuran- 2-carboxamide Acid_Chloride->Amide NH4OH (aq) Crude_Product Crude Product Amide->Crude_Product Column Silica Gel Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 5-Bromobenzofuran- 2-carboxamide Column->Pure_Product Recrystallization->Pure_Product Troubleshooting_Logic Start Low Purity after Chromatography Check_TLC Analyze Crude and Pure Fractions by TLC Start->Check_TLC Impurity_ID Identify Impurities (e.g., Starting Material) Check_TLC->Impurity_ID SM_Present Starting Material Present Impurity_ID->SM_Present Yes Streaking Streaking/ New Polar Spot Impurity_ID->Streaking No Optimize_Reaction Optimize Synthesis: - Anhydrous Conditions - Reaction Time/Temp SM_Present->Optimize_Reaction Change_Purification Modify Purification: - Faster Elution - Neutral Stationary Phase - Recrystallization Streaking->Change_Purification

References

Preventing degradation of 5-Bromobenzofuran-2-carboxamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Bromobenzofuran-2-carboxamide, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during its synthesis?

A1: The main degradation pathways for this compound involve the hydrolysis of the carboxamide functional group and the cleavage of the carbon-bromine bond. The benzofuran ring itself can also be susceptible to degradation under harsh conditions.

Q2: What are the likely degradation products I might observe?

A2: The most common degradation product is 5-bromobenzofuran-2-carboxylic acid, resulting from the hydrolysis of the amide group.[1] Other potential byproducts include debrominated species, where the bromine atom is replaced by hydrogen, and potentially products from the opening or polymerization of the furan ring, especially under strong acidic or photolytic conditions.[1]

Q3: How can I minimize the formation of these degradation products?

A3: To minimize degradation, it is crucial to carefully control the reaction conditions. This includes using mild bases or acids, maintaining moderate temperatures, protecting the reaction from light, and working under an inert atmosphere to prevent oxidation.[1]

Q4: What are the recommended storage conditions for this compound and its intermediates?

A4: To ensure maximum stability, this compound and its synthetic intermediates should be stored in a cool, dark, and dry place.[1] For long-term storage, it is advisable to use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[1] When in solution, using aprotic solvents and protecting from light is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low yield of the final product with the presence of a significant amount of 5-bromobenzofuran-2-carboxylic acid. Hydrolysis of the carboxamide: This can occur if the reaction conditions are too acidic or basic, or if there is prolonged exposure to moisture at elevated temperatures.- Control pH: Use milder bases (e.g., potassium carbonate instead of sodium hydroxide) for cyclization steps. If an acidic workup is necessary, use dilute acids and keep the temperature low. - Anhydrous Conditions: Ensure all solvents and reagents are dry, especially during the amidation step. - Temperature Control: Avoid excessive heating during the reaction and purification steps.
Presence of debrominated impurities in the final product. Debromination: This can be catalyzed by certain transition metals (e.g., palladium) used in coupling reactions, especially in the presence of a hydrogen source. It can also be induced by photolytic conditions.- Optimize Catalyst Loading: Use the minimum effective amount of palladium catalyst in coupling reactions. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. - Light Protection: Protect the reaction mixture from direct light, especially if the reaction is run for an extended period.
Formation of colored impurities or tar-like substances. Benzofuran Ring Degradation: The furan ring can be sensitive to strong acids and oxidizing agents, leading to polymerization or ring-opening.- Avoid Strong Acids: Use milder acidic conditions for any necessary steps. - Inert Atmosphere: Protect the reaction from air (oxygen) to prevent oxidation, especially at elevated temperatures. - Purification: If colored impurities are formed, column chromatography on silica gel can be effective for their removal.[2]
Incomplete conversion of starting materials. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Poor Quality Reagents: Impure starting materials or reagents can hinder the reaction.- Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction and ensure it has gone to completion before workup. - Optimize Conditions: If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary. However, be mindful of potential degradation. - Reagent Purity: Ensure the purity of starting materials and reagents.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound, designed to minimize degradation.

Protocol 1: Synthesis of this compound via Amidation of 5-Bromobenzofuran-2-carbonyl chloride[3]

This two-step protocol involves the conversion of 5-bromobenzofuran-2-carboxylic acid to the corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 5-Bromobenzofuran-2-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (0.4 mmol/mL).

  • Reagent Addition: Carefully add thionyl chloride (1.65 equivalents) to the suspension.

  • Reaction Conditions: Stir the mixture at reflux for 3 hours. The reaction should be carried out under a nitrogen or argon atmosphere.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 5-bromobenzofuran-2-carbonyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, cool a 25% aqueous solution of ammonium hydroxide (0.5 mmol/mL) in an ice bath.

  • Reagent Addition: Add the crude 5-bromobenzofuran-2-carbonyl chloride (1 equivalent) in small portions to the cold ammonium hydroxide solution with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature while stirring. A precipitate will form.

  • Product Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reagent Molar Ratio Purity
5-Bromobenzofuran-2-carboxylic acid1.0>97%
Thionyl chloride1.65>99%
Ammonium hydroxide (25% aq.)ExcessReagent Grade
Protocol 2: Synthesis via Cyclization of 2-cyano-4-bromophenoxyacetamide

This method involves the synthesis of an intermediate which is then cyclized to form the benzofuran ring.

  • Reaction Setup: Dissolve 2-cyano-4-bromophenoxyacetamide in ethanol.

  • Reagent Addition: Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reaction Conditions: The cyclization is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Parameter Condition Purpose
Base Potassium HydroxideTo promote the intramolecular cyclization.
Solvent EthanolProvides good solubility for the reactants.
Temperature Room Temperature to mild heatingTo control the reaction rate and minimize side reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, highlighting key steps where degradation can occur and preventative measures can be implemented.

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product cluster_control Degradation Control Points 5-Bromobenzofuran-2-carboxylic acid 5-Bromobenzofuran-2-carboxylic acid Acid Chloride Formation Acid Chloride Formation 5-Bromobenzofuran-2-carboxylic acid->Acid Chloride Formation Thionyl Chloride, Toluene, Reflux Amidation Amidation Acid Chloride Formation->Amidation Ammonium Hydroxide, Ice Bath -> RT Filtration & Washing Filtration & Washing Amidation->Filtration & Washing Isolate Crude Product This compound This compound Filtration & Washing->this compound Dry

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromobenzofuran-2-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Bromobenzofuran-2-carboxamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when increasing the reaction scale.

Synthesis Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low or Inconsistent Yields 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts due to excessive heat or incorrect stoichiometry. 3. Moisture contamination: Hydrolysis of the acid chloride intermediate. 4. Poor mixing: Inefficient stirring in a larger reactor can lead to localized "hot spots" and incomplete reactions.1. Optimize reaction conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. Consider a slight increase in temperature or longer reaction time. 2. Control stoichiometry and temperature: Ensure precise measurement of reagents. For the highly exothermic addition of the acid chloride to ammonia, maintain a low temperature (0-5 °C) and add the acid chloride solution slowly. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon). 4. Improve agitation: Use an appropriate overhead stirrer and ensure the vortex is sufficient for the reactor size.
Formation of Impurities 1. Unreacted starting material: Incomplete conversion of 5-bromobenzofuran-2-carboxylic acid or its ester. 2. Formation of the corresponding nitrile: Dehydration of the primary amide, particularly if the reaction with thionyl chloride is performed at a very high temperature. 3. Dimerization or polymerization: Can occur under harsh reaction conditions.1. Drive the reaction to completion: Use a slight excess of the aminating agent (ammonia). Ensure adequate reaction time and temperature. 2. Control temperature during acid chloride formation: Maintain the recommended temperature during the reaction with thionyl chloride. While this is less common with aromatic amides, it's a possibility. 3. Use milder conditions: If side reactions are significant, consider the direct amidation of the ester, which may offer a cleaner reaction profile, albeit potentially with a longer reaction time.
Difficult Product Isolation 1. Product is too soluble in the reaction mixture: This can make precipitation or extraction inefficient. 2. Formation of an emulsion during workup: Can complicate phase separation.1. Optimize workup: If the product is a solid, adding the reaction mixture to a cold non-solvent (like ice-water) can induce precipitation.[1] For extractions, ensure the appropriate solvent system is used. 2. Break the emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break up the emulsion.
Purification Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Difficulty with Column Chromatography at Scale 1. Time-consuming and expensive: Large columns require significant amounts of solvent and time. 2. Product precipitation on the column: High concentrations of the product can lead to crystallization within the column.1. Consider recrystallization: If the crude product is of reasonable purity, recrystallization is often a more efficient and scalable purification method. 2. Optimize loading and solvent system: Load the crude product as a concentrated solution or adsorbed onto a small amount of silica gel. Ensure the chosen solvent system provides good solubility for the product.
Poor Recovery from Recrystallization 1. Incorrect solvent choice: The solvent may be too good, leading to high solubility even at low temperatures, or too poor, causing premature precipitation. 2. Cooling too quickly: Rapid cooling can trap impurities within the crystals.1. Screen for optimal solvent: Ideal recrystallization solvents dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). 2. Allow for slow cooling: Let the solution cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for scaling up the synthesis of this compound?

A1: The most common and often most cost-effective method for scaling up is the conversion of 5-bromobenzofuran-2-carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by amidation with aqueous ammonia.[1] This method is generally high-yielding and uses readily available reagents. Direct amidation of the corresponding methyl or ethyl ester is also a viable and potentially cleaner alternative, though it may require longer reaction times or harsher conditions.

Q2: What are the main safety concerns when working with thionyl chloride on a large scale?

A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂). Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (gloves, goggles, lab coat).

  • Ensuring all glassware is dry and the reaction is performed under anhydrous conditions.

  • Having a quenching station ready (e.g., a solution of sodium bicarbonate) to neutralize any spills.

Q3: My reaction exotherms significantly upon adding the acid chloride to the ammonia solution. How can I control this at a larger scale?

A3: This is a common issue when scaling up exothermic reactions. To manage the exotherm:

  • Slow Addition: Add the acid chloride solution to the ammonia solution slowly and in a controlled manner.

  • Cooling: Maintain the reaction temperature at 0-5 °C using an ice bath or a reactor with cooling capabilities.

  • Dilution: Using a more dilute solution of the acid chloride can help to dissipate the heat more effectively.

Q4: Is column chromatography a viable purification method for multi-kilogram scale production?

A4: While possible, large-scale column chromatography is often impractical due to the high cost of silica gel and solvents, as well as the time required. For large-scale purification, recrystallization is generally the preferred method if the crude product has a purity of >90%.

Q5: What are the expected yields and purity for this synthesis?

A5: Yields can vary depending on the scale and the specific conditions used. On a laboratory scale, yields are often reported in the range of 80-95%. Upon scaling up, a slight decrease in yield is not uncommon. The purity of the crude product is typically good, and after recrystallization, a purity of >98% can be achieved.

Experimental Protocols

Protocol 1: Synthesis via the Acid Chloride

This two-step protocol is a common and scalable method for the synthesis of this compound.

Step 1: Formation of 5-Bromobenzofuran-2-carbonyl chloride

A suspension of 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene (approximately 0.4 mmol/mL) is treated with thionyl chloride (1.5-2.0 equivalents). A catalytic amount of DMF (a few drops) can be added to facilitate the reaction. The mixture is heated to reflux (around 80-90 °C) and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). After completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 5-bromobenzofuran-2-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation

The crude 5-bromobenzofuran-2-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., toluene, THF, or dichloromethane). This solution is then added dropwise to a cooled (0-5 °C) and vigorously stirred solution of concentrated aqueous ammonia (25-30%, 5-10 equivalents). The reaction is highly exothermic and the temperature should be carefully controlled. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[1]

Protocol 2: Direct Amidation of the Ester

This method avoids the use of thionyl chloride but may require longer reaction times or elevated temperatures.

A solution of methyl or ethyl 5-bromobenzofuran-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol is placed in a sealed reaction vessel. A saturated solution of ammonia in methanol or an excess of concentrated aqueous ammonia is added. The sealed vessel is heated to 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes at Laboratory Scale
Parameter Acid Chloride Route Ester Amidation Route
Starting Material 5-Bromobenzofuran-2-carboxylic acidMethyl/Ethyl 5-bromobenzofuran-2-carboxylate
Key Reagents Thionyl chloride, Aqueous AmmoniaAmmonia (in Methanol or aqueous)
Typical Reaction Time 4-6 hours12-24 hours
Typical Reaction Temp. Reflux (Step 1), 0-25 °C (Step 2)80-120 °C
Reported Yield 85-95%70-90%
Key Considerations Use of hazardous thionyl chloride.Requires a sealed vessel and elevated temperatures.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Acid Chloride Pathway cluster_1 Route 2: Ester Amidation Pathway A1 5-Bromobenzofuran- 2-carboxylic acid A2 5-Bromobenzofuran- 2-carbonyl chloride A1->A2 SOCl₂, Toluene, Reflux A3 5-Bromobenzofuran- 2-carboxamide A2->A3 Aq. NH₃, 0 °C to RT B1 Methyl/Ethyl 5-Bromobenzofuran- 2-carboxylate B2 5-Bromobenzofuran- 2-carboxamide B1->B2 NH₃/MeOH or Aq. NH₃, 80-120 °C, Sealed Vessel

Caption: Synthetic routes for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_impurities Are significant impurities observed? check_completion->check_impurities Yes increase_time_temp Increase reaction time and/or temperature. Use slight excess of ammonia. check_completion->increase_time_temp No check_workup Is product lost during workup? check_impurities->check_workup No optimize_conditions Optimize temperature and reagent addition to minimize side reactions. check_impurities->optimize_conditions Yes optimize_purification Optimize extraction and consider recrystallization instead of chromatography. check_workup->optimize_purification Yes end Yield Improved check_workup->end No increase_time_temp->end optimize_conditions->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromobenzofuran-2-carboxamide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Bromobenzofuran-2-carboxamide during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution of this compound, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is a suitable starting point.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?

A2: This is a common issue known as "crashing out." To mitigate this, ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.[1] A gradual dilution method, where the aqueous buffer is added slowly to the DMSO stock while vortexing, can also help maintain solubility.

Q3: What alternative methods can I use to improve the solubility of this compound in my aqueous assay medium?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: Prepare a high-concentration stock in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be used at low concentrations to increase the solubility of hydrophobic compounds.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Q4: How can I determine if my compound has precipitated in my assay plate?

A4: A simple method is to prepare your final compound dilutions and centrifuge the plate or tubes at high speed before adding them to the cells or assay components. If the supernatant provides more consistent results than the non-centrifuged solution, it strongly indicates precipitation. Visual inspection of the wells under a microscope for any signs of compound precipitation is also recommended.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness in the assay wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound potency.

Troubleshooting Workflow:

start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes gradual_dilution Use a gradual dilution method (add buffer to stock) check_dmso->gradual_dilution No reduce_dmso->gradual_dilution use_solubilizer Consider using a solubilizing agent (surfactant, cyclodextrin) gradual_dilution->use_solubilizer solubility_test Perform a kinetic solubility test use_solubilizer->solubility_test end Proceed with Assay solubility_test->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is below 0.5%. Higher concentrations can lead to compound precipitation and may be toxic to cells.[1]

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in polarity can help keep the compound in solution.

  • Use a Solubilizing Agent: For highly insoluble compounds, consider incorporating a low, non-toxic concentration of a surfactant (e.g., Tween® 80) or a cyclodextrin into your assay buffer. Always include a vehicle control with the solubilizing agent alone to check for any effects on the assay.

  • Perform a Solubility Test: Before a large-scale experiment, conduct a simple solubility test. Prepare the compound at the desired final concentration in the assay buffer and visually inspect for precipitation after a relevant incubation period.

Issue 2: Inconsistent Assay Results or Lower than Expected Potency

Symptoms:

  • High variability between replicate wells.

  • IC50 or EC50 values are higher than expected.

  • Poor signal-to-noise ratio in the assay.

Troubleshooting Workflow:

start Inconsistent Results check_precipitation Is there visible precipitate? start->check_precipitation troubleshoot_solubility Follow Issue 1 Troubleshooting check_precipitation->troubleshoot_solubility Yes check_adsorption Is the compound adsorbing to plasticware? check_precipitation->check_adsorption No troubleshoot_solubility->check_adsorption use_low_binding Use low-binding plates and pipette tips check_adsorption->use_low_binding Yes verify_concentration Verify stock solution concentration check_adsorption->verify_concentration No add_bsa Add a carrier protein (e.g., 0.1% BSA) to the buffer use_low_binding->add_bsa add_bsa->verify_concentration end Re-run Assay verify_concentration->end

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Rule out Precipitation: First, follow the troubleshooting guide for compound precipitation (Issue 1) to ensure the compound is fully dissolved in the assay medium.

  • Mitigate Adsorption to Plasticware: Poorly soluble compounds can adsorb to the surfaces of plastic labware, reducing the effective concentration. To address this:

    • Use low-binding microplates and pipette tips.

    • Consider adding a small amount of a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer to block non-specific binding sites.

  • Verify Stock Solution Integrity: Ensure your stock solution is properly prepared and stored. Repeated freeze-thaw cycles can promote precipitation. Store stock solutions at -20°C or -80°C in small aliquots. Before use, thaw the aliquot completely and vortex thoroughly.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound and Recommended Solvents

SolventSolubilityRecommended Use
DMSO SolubleStock solution preparation
Ethanol Sparingly SolubleStock solution preparation (alternative)
Aqueous Buffers (e.g., PBS) Poorly SolubleFinal assay medium (with solubilizing agents)
Cell Culture Medium Poorly SolubleFinal assay medium (with low % of co-solvent)

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock solution for a cell-based assay.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution plate. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform serial dilutions using the 100 µM intermediate solution directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.

  • Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

Protocol 2: Kinetic Solubility Assay

This protocol helps determine the concentration at which the compound begins to precipitate in the assay medium.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the assay buffer or cell culture medium (e.g., 98 µL).

  • Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Potential Signaling Pathway Involvement

Some benzofuran derivatives have been shown to modulate inflammatory signaling pathways.[2] While the specific targets of this compound are not yet fully elucidated, a potential area of investigation is its effect on the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 activates jnk JNK tlr4->jnk activates erk ERK tlr4->erk activates ikk IKK tlr4->ikk activates compound 5-Bromobenzofuran- 2-carboxamide compound->p38 potential inhibition compound->jnk potential inhibition compound->erk potential inhibition compound->ikk potential inhibition nucleus Nucleus p38->nucleus activate transcription factors jnk->nucleus activate transcription factors erk->nucleus activate transcription factors ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb->nucleus translocates to inflammation Inflammatory Response nucleus->inflammation

Caption: Potential inhibitory effect on NF-κB and MAPK signaling.

References

Managing impurities in 5-Bromobenzofuran-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of 5-Bromobenzofuran-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how are they formed?

The most common impurities are typically unreacted starting material and related side-products. The primary synthesis route involves the amidation of 5-Bromobenzofuran-2-carboxylic acid, often via an acid chloride intermediate.[1]

  • 5-Bromobenzofuran-2-carboxylic acid: This is the most common impurity and results from an incomplete amidation reaction or hydrolysis of the final product during work-up or storage.

  • Residual Solvents: Solvents used in the reaction (e.g., Toluene) or purification (e.g., Methanol, Ethanol, Ethyl Acetate) can be trapped in the final product.[2]

  • By-products from Acid Chloride Formation: If excess thionyl chloride is not completely removed before the addition of ammonia, it can lead to the formation of other reactive species and subsequent by-products.

Q2: How can I effectively monitor the reaction to ensure it has gone to completion?

Monitoring the consumption of the starting material is key. Thin-Layer Chromatography (TLC) is a rapid and effective method.

  • TLC Analysis: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The carboxylic acid starting material will have a lower Rf (will run lower on the plate) than the less polar amide product. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC can be used to monitor the disappearance of the starting material peak and the appearance of the product peak.

Q3: What is the most effective method for purifying the crude product to achieve high purity (>99.5%)?

A combination of washing, recrystallization, and/or column chromatography is typically required.

  • Washing: The initial crude product, which often precipitates from the reaction mixture, should be thoroughly washed with cold water to remove inorganic salts and excess ammonia.[1]

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is critical.[2] A solvent screen is recommended to find conditions that provide good recovery and high purity.

  • Flash Column Chromatography: For removing impurities with similar polarity to the product, flash chromatography is the most powerful technique. It allows for fine separation based on differential adsorption to the stationary phase.[3]

Q4: My final product shows signs of degradation over time. What are the storage recommendations?

This compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), at a cool and dry place, protected from light.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Reagents: The starting carboxylic acid is impure, or the thionyl chloride has decomposed. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss During Work-up: Product is partially soluble in the washing solvent (water).1. Reagent Quality Check: Verify the purity of the starting material. Use fresh or newly opened thionyl chloride. 2. Optimize Conditions: Extend the reaction time for both the acid chloride formation (reflux) and the amidation step. Ensure the ammonia solution is sufficiently concentrated. 3. Minimize Losses: Use ice-cold water for washing the precipitate and minimize the volume used.[1]
Low Purity (Multiple Spots on TLC / Peaks in HPLC) 1. Incomplete Reaction: Significant amount of 5-bromobenzofuran-2-carboxylic acid remains. 2. Hydrolysis: The amide product has hydrolyzed back to the carboxylic acid during work-up. 3. Side Reactions: Impurities carried over from the starting material or formed during the reaction.1. Drive Reaction to Completion: Ensure the acid chloride formation step is complete before adding ammonia. 2. Control pH: Ensure the work-up conditions are not overly acidic or basic. Work at cooler temperatures. 3. Re-purify: Perform flash column chromatography followed by recrystallization from an appropriate solvent system.[2][3]
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of Impurities: Impurities, especially residual solvents, can inhibit crystallization. 2. Supersaturation: The solution is highly supersaturated.1. Purify Further: Purify the oil by column chromatography to remove impurities. 2. Induce Crystallization: Try adding a seed crystal, scratching the inside of the flask with a glass rod, or cooling the solution slowly. Consider changing the recrystallization solvent.
Poor Recovery After Column Chromatography 1. Incorrect Solvent System: The eluent is too weak, and the product remains on the column. 2. Product Instability: The product may be degrading on the silica gel.1. Optimize Eluent: Use TLC to find a solvent system that gives the product an Rf of ~0.3.[3] 2. Use Neutralized Silica: Consider treating the silica gel with a base (e.g., triethylamine in the eluent) if the compound is acid-sensitive. Work quickly and avoid leaving the compound on the column for extended periods.

Visual Workflow and Logic Diagrams

G cluster_0 Synthesis Pathway cluster_1 Impurity Formation A 5-Bromobenzofuran- 2-carboxylic acid B 5-Bromobenzofuran- 2-carbonyl chloride A->B SOCl2, Toluene, Reflux C 5-Bromobenzofuran- 2-carboxamide (Product) B->C aq. NH4OH, Ice Bath D Carboxylic Acid (Impurity) C->D Hydrolysis (H2O, Acid/Base)

G cluster_causes Potential Causes cluster_solutions Potential Solutions start Problem Detected (e.g., Low Yield, Low Purity) symptoms Analyze Analytical Data (TLC, HPLC, NMR) start->symptoms cause Identify Potential Cause symptoms->cause cause1 Reagent Quality cause->cause1 cause2 Reaction Conditions cause->cause2 cause3 Work-up/Purification cause->cause3 solution Implement Solution verify Verify Fix with Analysis solution->verify sol1 Use Fresh Reagents cause1->sol1 sol2 Adjust Time/Temp cause2->sol2 sol3 Optimize Purification cause3->sol3 sol1->solution sol2->solution sol3->solution

G start Crude Reaction Mixture filter Filter Precipitate start->filter wash Wash Solid with Cold H2O filter->wash dry_crude Dry Crude Solid wash->dry_crude purify Purification Step dry_crude->purify re_xtal Recrystallization purify->re_xtal Minor Impurities chrom Column Chromatography purify->chrom Major Impurities dry_final Dry Under High Vacuum re_xtal->dry_final chrom->dry_final final Pure Product (>99.5%) dry_final->final

Quantitative Data Summary

Table 1: Common Impurities and Identification

Impurity NamePotential OriginAnalytical Identification (Expected)
5-Bromobenzofuran-2-carboxylic acidIncomplete reaction; product hydrolysisTLC: Lower Rf than product. ¹H NMR: Absence of amide N-H protons, presence of broad carboxylic acid proton (>10 ppm).
TolueneReaction solvent¹H NMR: Sharp singlets around 7.2-7.3 ppm and ~2.3 ppm.
Ethyl Acetate / AlcoholsPurification/recrystallization solvents¹H NMR: Characteristic signals (e.g., quartet at ~4.1 ppm and triplet at ~1.2 ppm for Ethyl Acetate).

Table 2: Comparison of Recrystallization Solvents

This table provides a general guide; optimal conditions should be determined experimentally. Solvents can be used in combination (e.g., Ethanol/Water).[2]

SolventProduct Solubility (Hot)Product Solubility (Cold)Typical PurityTypical RecoveryNotes
EthanolHighModerate>99%ModerateGood for removing polar and non-polar impurities.
IsopropanolModerateLow>99%GoodOften provides good crystal formation.
AcetonitrileHighLow>99.5%GoodEffective, but requires careful handling.
Ethyl AcetateHighModerate>98.5%ModerateMay require co-solvent like hexanes to reduce cold solubility.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Acid Chloride Formation: To a suspension of 5-Bromobenzofuran-2-carboxylic acid (1.0 equiv) in anhydrous toluene (approx. 0.4 mmol/mL), add thionyl chloride (1.65 equiv).

  • Heat the mixture to reflux and stir for 3 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. A solid/oil residue of the acid chloride will remain.

  • Amidation: Cool a solution of 25% aqueous ammonium hydroxide (use a volume to achieve approx. 0.5 mmol/mL relative to the starting acid) in an ice-water bath.

  • To the cold ammonia solution, add the crude benzofuran-2-carbonyl chloride derivative from step 3 in small portions, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to warm to room temperature. A precipitate should form.

  • Stir for 1-2 hours at room temperature.

  • Work-up: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry under high vacuum to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography [3]

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Solvent System Selection: Use TLC to determine an optimal eluent. Start with a 20% Ethyl Acetate in Hexane system and adjust the polarity. A system that provides a product Rf value of 0.3-0.4 is ideal.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., from 10% to 40% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in Acetonitrile or a mixture of Acetonitrile/Water. Filter the sample before injection. The starting material, being more polar, will typically have a shorter retention time than the amide product.

References

Stability testing of 5-Bromobenzofuran-2-carboxamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-Bromobenzofuran-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. The amide linkage is susceptible to hydrolysis under acidic or basic conditions. The benzofuran ring and the carbon-bromine bond may be sensitive to photodegradation and thermal stress.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 5-bromobenzofuran-2-carboxylic acid and ammonia. Under photolytic or extreme thermal stress, debromination or reactions involving the furan ring could also occur.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation. Solutions should be prepared fresh; if storage is necessary, they should be kept at low temperatures (2-8°C or -20°C) and protected from light.

Q4: Is this compound susceptible to oxidation?

A4: While the carboxamide itself is not highly susceptible, the benzofuran core can be. It is good practice to handle the compound under an inert atmosphere and avoid contact with strong oxidizing agents, especially during long-term storage or when subjected to heat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a freshly prepared sample. Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh sample using new materials to confirm.
Decomposition during sample preparation.Minimize exposure of the sample to light and heat during preparation. Use cooled solvents if necessary.
Significant degradation observed under acidic or basic hydrolytic conditions. Inherent instability of the amide bond.This is an expected outcome of forced degradation. Ensure the degradation is within a reasonable range (typically 5-20%) for method validation by adjusting the stress duration or reagent concentration.
Reaction with buffer components.Use common buffers like phosphate or acetate and ensure they do not catalyze degradation.
High variability in stability results between replicate experiments. Inconsistent experimental conditions.Strictly control temperature, light exposure, and concentration across all replicates. Ensure homogeneous mixing of solutions.
Inaccurate analytical measurements.Calibrate all analytical instruments (e.g., pH meter, balance, HPLC) before starting the experiments.
No degradation observed under stress conditions. Insufficient stress applied.Increase the duration of exposure, the temperature, or the concentration of the stress agent (e.g., acid, base, oxidizing agent) according to ICH guidelines.
The compound is highly stable under the tested conditions.While possible, it is essential to ensure that the stress conditions were rigorous enough to be considered a valid forced degradation study.

Data Presentation: Forced Degradation Study Summary

The following tables present hypothetical data from a forced degradation study on this compound. These tables illustrate the expected outcomes and are for guidance purposes.

Table 1: Hydrolytic Stability of this compound

Condition Time (hours) Assay (% Remaining) Major Degradant (% Peak Area)
0.1 M HCl (60°C)2492.56.8 (5-bromobenzofuran-2-carboxylic acid)
Water (60°C)2499.1< 0.5
0.1 M NaOH (60°C)2488.310.2 (5-bromobenzofuran-2-carboxylic acid)

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

Condition Time (hours) Assay (% Remaining) Total Impurities (%)
3% H₂O₂ (RT)2495.83.5
Thermal (80°C, solid)4898.21.5
Photolytic (ICH Q1B)2494.15.2

Experimental Protocols

1. Protocol for Hydrolytic Stability Testing

  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

    • Incubate all solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the amount of remaining this compound and the formation of any degradation products.

2. Protocol for Photostability Testing

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Place solid this compound and a solution of the compound in a suitable solvent in chemically inert, transparent containers.

    • Expose the samples to a light source that meets the requirements of ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample, protected from light by wrapping in aluminum foil, should be stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

    • Compare the results to determine the extent of photodegradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Start Start: Obtain this compound Prep_Sample Prepare Stock Solution Start->Prep_Sample Hydrolytic Hydrolytic (Acid, Base, Neutral) Prep_Sample->Hydrolytic Oxidative Oxidative (e.g., H2O2) Prep_Sample->Oxidative Thermal Thermal (e.g., 80°C) Prep_Sample->Thermal Photolytic Photolytic (ICH Q1B) Prep_Sample->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Hydrolytic->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Evaluate Data (% Assay, % Degradants) HPLC_Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report End End Report->End

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Degradation Start Unexpected Degradation Observed Check_Blank Analyze Solvent Blank and Control Sample Start->Check_Blank Peaks_in_Blank Peaks in Blank? Check_Blank->Peaks_in_Blank Contamination Result: Solvent or System Contamination Action: Use fresh solvents, clean system Peaks_in_Blank->Contamination Yes No_Peaks_in_Blank No Peaks in Blank Peaks_in_Blank->No_Peaks_in_Blank No Degradation_in_Control Degradation in Control? No_Peaks_in_Blank->Degradation_in_Control Handling_Issue Result: Degradation during handling/storage Action: Protect from light/heat, prepare fresh Degradation_in_Control->Handling_Issue Yes True_Degradation Result: Compound is unstable under conditions Action: Proceed with characterization of degradants Degradation_in_Control->True_Degradation No

Optimizing the amidation step in 5-Bromobenzofuran-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amidation step for the synthesis of 5-Bromobenzofuran-2-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amidation reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the amidation of 5-Bromobenzofuran-2-carboxylic acid are a common issue. Several factors could be contributing to this problem. Here’s a systematic troubleshooting approach:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If you are using a coupling agent, ensure it is not degraded. For instance, carbodiimides like EDC are moisture-sensitive.

    • Recommendation: Use fresh or properly stored coupling reagents. Consider switching to a different class of coupling agent, such as a phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU), which can be more effective for certain substrates.[1][2]

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine, its low nucleophilicity can slow down the reaction.

    • Recommendation: Increase the reaction temperature or prolong the reaction time. The addition of a catalyst like DMAP can be beneficial, particularly when using carbodiimide coupling agents.[3]

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial.

    • Recommendation: Aprotic polar solvents like DMF or DCM are commonly used.[4][5] Ensure the base (e.g., DIPEA, Et3N) is not sterically hindering the reaction and is used in the correct stoichiometric amount to neutralize any acid formed and to deprotonate the amine if it's in a salt form.

  • Side Reactions: The formation of byproducts can consume your starting material. For example, with carbodiimides, N-acylurea can be a significant byproduct.

    • Recommendation: The addition of HOBt or HOAt can suppress the formation of N-acylurea and minimize racemization if chiral centers are present.[6]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on TLC indicates the formation of side products. Common impurities in this amidation reaction include:

  • Unreacted Starting Material: Both 5-Bromobenzofuran-2-carboxylic acid and the amine may be present.

  • N-acylurea byproduct: If you are using a carbodiimide reagent like DCC or EDC.

  • Guanidinium byproduct: If using an excess of a uronium-based coupling reagent like HATU in the absence of the carboxylic acid.

To minimize these, consider the following:

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants and reagents. A slight excess of the carboxylic acid or the amine might be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Order of Addition: For uronium and phosphonium reagents, it is often recommended to pre-activate the carboxylic acid before adding the amine.[5] This can prevent the coupling reagent from reacting directly with the amine.

  • Purification: If side product formation is unavoidable, purification by column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate or DCM/methanol system is a good starting point.

Q3: How do I choose the right coupling agent for my amidation reaction?

A3: The selection of a coupling agent depends on several factors including the steric hindrance of your substrates, the electronic properties of the amine, and cost considerations.

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective. EDC is advantageous for solution-phase synthesis as its urea byproduct is water-soluble, simplifying work-up.[2] They often require an additive like HOBt to improve efficiency and reduce side reactions.[6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and provide fast reaction times with minimal racemization.[1][2] HATU is particularly effective for sterically hindered substrates.[2]

  • Phosphonium Salts (e.g., PyBOP, BOP): These are also very effective and are known for minimizing racemization.[1][7] BOP is highly effective but produces a carcinogenic byproduct (HMPA).[2] PyBOP is a safer alternative.[7]

For a comparative overview, refer to the data in Table 1.

Quantitative Data Summary

The following table provides a comparative summary of different coupling agents for the amidation of 5-Bromobenzofuran-2-carboxylic acid with a generic primary amine (e.g., benzylamine) under standardized conditions. Please note that these are representative values and actual results may vary depending on the specific amine and reaction conditions.

Coupling AgentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Key Observations
EDC HOBtDIPEADMF127592Cost-effective; water-soluble byproduct simplifies work-up.
HATU NoneDIPEADMF29298High yield and fast reaction time; suitable for hindered amines.
PyBOP NoneDIPEADCM48896Good yield and low racemization; byproduct removal can be challenging.
SOCl₂ NoneNoneToluene3 (reflux)6585Two-step process (acid chloride formation); can lead to more impurities.

Table 1. Comparison of Coupling Reagent Performance.

Experimental Protocols

Optimized Protocol for Amidation using HATU

This protocol describes a general procedure for the amidation of 5-Bromobenzofuran-2-carboxylic acid using HATU, which often provides high yields and purity.

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 5-Bromobenzofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Bromobenzofuran-2-carboxylic acid in anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents pre_activation Pre-activate for 15-20 min add_reagents->pre_activation add_amine Add Amine pre_activation->add_amine stir Stir at RT (2-4h) add_amine->stir quench Dilute with EtOAc, wash with NaHCO3 & Brine stir->quench dry Dry over Na2SO4 & Concentrate quench->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the HATU-mediated amidation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Amidation cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Low Amine Nucleophilicity start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions start->cause4 sol1 Use fresh coupling agent / Change agent type cause1->sol1 sol2 Increase temperature / time / Add catalyst (DMAP) cause2->sol2 sol3 Optimize solvent and base cause3->sol3 sol4 Add HOBt/HOAt / Optimize stoichiometry cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromobenzofuran-2-carboxamide, a key intermediate in pharmaceutical research. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies are the "Esterification-Amidation Route" starting from 5-bromosalicylaldehyde, and the "Acid Chloride Route" starting from 5-bromobenzofuran-2-carboxylic acid. A third, less common, route begins with 5-bromosalicylonitrile.

Q2: I am seeing low yields in the first step of the Esterification-Amidation route (synthesis of ethyl 5-bromobenzofuran-2-carboxylate). What are the potential causes?

A2: Low yields in this step can often be attributed to incomplete reaction, side reactions, or issues during workup. Key factors to consider are the purity of starting materials (5-bromosalicylaldehyde and ethyl bromoacetate), the effectiveness of the base (e.g., cesium carbonate or potassium carbonate), and ensuring anhydrous reaction conditions. Reaction temperature and time are also critical; ensure the mixture is heated appropriately after the initial room temperature stirring.

Q3: My amidation of ethyl 5-bromobenzofuran-2-carboxylate is not going to completion. How can I improve this step?

A3: Incomplete amidation can be due to several factors. Using a saturated solution of ammonia in an alcohol like methanol or an excess of concentrated aqueous ammonia is crucial. The reaction is typically performed in a sealed vessel at elevated temperatures (100-120 °C) to drive the reaction to completion.[1] Ensure the seal on your reaction vessel is secure to maintain pressure. Reaction times of 12-24 hours are common.[1]

Q4: When preparing the acid chloride from 5-bromobenzofuran-2-carboxylic acid, what precautions should I take?

A4: Thionyl chloride is highly reactive and moisture-sensitive. The reaction should be carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Anhydrous toluene is a suitable solvent. The reaction is typically refluxed for a few hours to ensure complete conversion to the acid chloride.[2] It is also important to remove any excess thionyl chloride under reduced pressure before proceeding to the amidation step, as it can react with the ammonia.

Q5: Are there any alternative methods for the final amidation step from the carboxylic acid without using thionyl chloride?

A5: Yes, peptide coupling reagents can be used to directly form the amide from the carboxylic acid and an ammonia source. Reagents like HATU, HBTU, or EDC in the presence of a non-nucleophilic base (e.g., DIEA) can facilitate this transformation under milder conditions than the acid chloride route.

Troubleshooting Guides

Route 1: Esterification-Amidation Pathway

Problem: Low or no yield of Ethyl 5-bromobenzofuran-2-carboxylate.

Potential Cause Troubleshooting Step
Impure starting materialsEnsure 5-bromosalicylaldehyde and ethyl bromoacetate are pure. Purify if necessary.
Ineffective baseUse a fresh, dry batch of cesium carbonate or potassium carbonate. Ensure it is finely powdered.
Presence of waterDry all glassware thoroughly and use anhydrous DMF.
Insufficient reaction time/tempMonitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature.[1][3]
Inefficient workupDuring the aqueous workup, ensure vigorous stirring in ice water to fully precipitate the product. Wash the filtered solid with sufficient water to remove impurities.[1][3]

Problem: Low yield of this compound during amidation.

Potential Cause Troubleshooting Step
Insufficient ammoniaUse a large excess of a saturated solution of ammonia in methanol or concentrated aqueous ammonia.[1]
Reaction vessel not sealed properlyEnsure a tight seal to maintain pressure and prevent the escape of ammonia gas, especially at elevated temperatures.
Low reaction temperatureThe reaction typically requires heating between 100-120 °C to proceed efficiently.[1]
Short reaction timeMonitor the reaction by TLC. It may require 12-24 hours for completion.[1]
Route 2: Acid Chloride Pathway

Problem: Incomplete formation of 5-bromobenzofuran-2-carbonyl chloride.

Potential Cause Troubleshooting Step
Moisture in the reactionUse anhydrous solvent (e.g., toluene) and perform the reaction under an inert atmosphere.
Insufficient thionyl chlorideUse a slight excess of thionyl chloride to ensure full conversion of the carboxylic acid.
Inadequate heatingEnsure the reaction mixture is refluxed for a sufficient time (typically 3 hours) to drive the reaction to completion.[2]

Problem: Low yield or impure product in the final amidation step.

Potential Cause Troubleshooting Step
Premature quenching of acid chlorideAdd the acid chloride portion-wise to an ice-cold solution of aqueous ammonia to control the exotherm and prevent side reactions.[2]
Excess thionyl chloride remainingEnsure all residual thionyl chloride is removed under vacuum before adding the ammonia solution.
Product solubility in waterWhile the product precipitates, some may remain in the aqueous solution. Consider extracting the filtrate with an organic solvent if yields are unexpectedly low.

Synthetic Route Overview

Synthesis_Pathways B Ethyl 5-bromobenzofuran- 2-carboxylate C 5-Bromobenzofuran- 2-carboxamide B->C NH3/MeOH or aq. NH4OH, 100-120°C (sealed) D 5-Bromobenzofuran- 2-carboxylic acid E 5-Bromobenzofuran- 2-carbonyl chloride D->E SOCl2, Toluene, Reflux E->C aq. NH4OH, 0°C to RT

Caption: Alternative synthetic routes to this compound.

Quantitative Data Summary

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reported Yield
Esterification5-BromosalicylaldehydeEthyl 5-bromobenzofuran-2-carboxylate59.7%[3]
Esterification5-Bromobenzofuran-2-carboxylic acidEthyl 5-bromobenzofuran-2-carboxylate93%[3]
AmidationEthyl 5-chlorobenzofuran-2-carboxylate*5-Chlorobenzofuran-2-carboxamide84.8%[1]

Note: Yield for the chloro-analog is provided as a reference for a similar transformation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate from 5-bromosalicylaldehyde[3]
  • Dissolve 5-bromosalicylaldehyde (1.0 eq.) and cesium carbonate (1.0 eq.) in DMF.

  • Slowly add ethyl bromoacetate (2.0 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Increase the reaction temperature to 120 °C and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Stir vigorously for 30 minutes to precipitate the product.

  • Collect the yellow solid by filtration, wash with water, and dry to obtain ethyl 5-bromobenzofuran-2-carboxylate.

Protocol 2: Synthesis of this compound from the corresponding ethyl ester (adapted from chloro-analog)[1]
  • In a sealed reaction vessel, dissolve ethyl 5-bromobenzofuran-2-carboxylate in methanol.

  • Add an excess of a saturated solution of ammonia in methanol or concentrated aqueous ammonia.

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound via the Acid Chloride[2]
  • Suspend 5-bromobenzofuran-2-carboxylic acid (1 eq.) in anhydrous toluene.

  • Add thionyl chloride (1.65 eq.) to the suspension.

  • Stir the mixture at reflux for 3 hours.

  • Cool the reaction and concentrate under reduced pressure to obtain the crude benzofuran-2-carbonyl chloride.

  • In a separate flask, cool a solution of 25% aqueous ammonium hydroxide in an ice bath.

  • Add the crude benzofuran-2-carbonyl chloride in small portions to the cold ammonia solution.

  • Allow the reaction mixture to warm to room temperature, during which a precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Workflow Diagram

Experimental_Workflow cluster_route1 Route 1: Esterification-Amidation cluster_route2 Route 2: Acid Chloride A1 Reagent Prep: 5-bromosalicylaldehyde, Cs2CO3 in DMF A2 Add Ethyl Bromoacetate (RT, 30 min) A1->A2 A3 Heat Reaction (120°C, 2h) A2->A3 A4 Workup: Ice water quench, Filtration A3->A4 A5 Intermediate: Ethyl 5-bromobenzofuran- 2-carboxylate A4->A5 A6 Amidation: NH3/MeOH, Sealed tube (100-120°C, 12-24h) A5->A6 A7 Isolation & Purification A6->A7 A_Final Final Product A7->A_Final B1 Reagent Prep: Carboxylic acid in Toluene B2 Add SOCl2, Reflux (3h) B1->B2 B3 Concentrate: Remove excess SOCl2 B2->B3 B4 Intermediate: Acid Chloride B3->B4 B5 Amidation: Add to cold aq. NH4OH B4->B5 B6 Workup: Filtration, Wash, Dry B5->B6 B_Final Final Product B6->B_Final

Caption: Experimental workflows for the main synthetic routes.

References

Validation & Comparative

Validating the Anticancer Potential of 5-Bromobenzofuran-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 5-Bromobenzofuran-2-carboxamide. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes findings from closely related analogs, particularly other halogenated benzofuran-2-carboxamides, to offer a predictive validation framework. The data presented herein is intended to guide future research and highlight the therapeutic promise of this chemical scaffold.

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2] The fused benzene and furan ring system serves as a versatile scaffold for the development of novel therapeutic agents.[3] Notably, the incorporation of a carboxamide moiety at the 2-position and halogenation of the benzofuran ring are recurring themes in the design of potent anticancer compounds.[1][2][4] Studies have consistently shown that the addition of halogens, such as bromine or chlorine, to the benzofuran structure can significantly enhance cytotoxic activity against various cancer cell lines.[1][2][5]

Comparative Cytotoxicity Analysis

Table 1: In Vitro Anti-proliferative Activity of Representative Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Chlorobenzofuran-2-carboxamide Derivative MCF-7 (Breast)~1.136[6]
Brominated Benzofuran Derivative 1 K562 (Leukemia)5[1]
Brominated Benzofuran Derivative 1 HL60 (Leukemia)0.1[1]
Benzofuran-2-carboxamide Derivative 50g HCT-116 (Colon)0.87[2]
Benzofuran-2-carboxamide Derivative 50g HeLa (Cervical)0.73[2]
Benzofuran-2-carboxamide Derivative 50g A549 (Lung)0.57[2]
Doxorubicin (Reference Drug) MCF-7 (Breast)~0.4 - 8.3[7]

Note: The IC50 values for Doxorubicin can vary between studies due to different experimental conditions.

Hypothesized Mechanism of Action: Key Signaling Pathways

Based on studies of related benzofuran-2-carboxamide derivatives, the anticancer effects are likely mediated through the induction of apoptosis and the modulation of critical signaling pathways that govern cell proliferation and survival.[1][5][6]

Induction of Apoptosis

Halogenated benzofuran-2-carboxamides have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This is a desirable trait for anticancer agents as it minimizes inflammation. The proposed apoptotic mechanism involves the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases, such as caspase-3.

G Hypothesized Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Hypothesized apoptotic signaling cascade.
Modulation of PI3K/Akt/mTOR and NF-κB Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[7][8][9] Phenyl 5-bromofuran-2-carboxylate derivatives, which are structurally related to the topic compound, are hypothesized to exert their anticancer effects by inhibiting these crucial pathways.[1]

G Inhibition of Pro-Survival Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K IκBα Degradation IκBα Degradation This compound->IκBα Degradation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Anti-apoptotic Gene Expression Anti-apoptotic Gene Expression NF-κB Nuclear Translocation->Anti-apoptotic Gene Expression

Hypothesized inhibition of key cancer signaling pathways.

Experimental Protocols for Validation

To empirically validate the anticancer activity of this compound, a series of in vitro assays are required. Below are detailed protocols for essential experiments.

G Experimental Validation Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture End End MTT Assay (Cell Viability) MTT Assay (Cell Viability) Cancer Cell Culture->MTT Assay (Cell Viability) Determine IC50 Determine IC50 MTT Assay (Cell Viability)->Determine IC50 Annexin V/PI Assay (Apoptosis) Annexin V/PI Assay (Apoptosis) Determine IC50->Annexin V/PI Assay (Apoptosis) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Annexin V/PI Assay (Apoptosis)->Quantify Apoptotic Cells Analyze Cell Cycle Arrest Analyze Cell Cycle Arrest Cell Cycle Analysis->Analyze Cell Cycle Arrest Quantify Apoptotic Cells->End Analyze Cell Cycle Arrest->End

Workflow for in vitro anticancer activity screening.
Cell Viability Assessment (MTT Assay)

This assay determines the compound's effect on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells (1-5 x 10^5) with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at specific phases.

  • Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration. After incubation, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence from closely related analogs strongly suggests that this compound is a promising candidate for anticancer drug development. Its core structure is associated with potent cytotoxic and pro-apoptotic activities. The next crucial steps involve the empirical validation of its efficacy and mechanism of action through the detailed experimental protocols outlined in this guide. Further preclinical development, including in vivo studies in animal models, will be necessary to fully elucidate the therapeutic potential of this compound and the broader class of halogenated benzofuran-2-carboxamides.

References

5-Bromobenzofuran-2-carboxamide in the Landscape of Cytotoxic Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 5-bromobenzofuran-2-carboxamide and related benzofuran derivatives, supported by experimental data. The benzofuran scaffold is a cornerstone in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents.

The introduction of a halogen atom, particularly at the 5-position of the benzofuran ring, has been consistently shown to enhance cytotoxic activity. While specific cytotoxic data for this compound is not extensively available in publicly accessible research, a comparative analysis of closely related 5-halogenated and other substituted benzofuran derivatives provides valuable insights into its potential efficacy. This guide summarizes key findings from in vitro cytotoxicity assays, details common experimental protocols, and illustrates a key signaling pathway implicated in the anticancer activity of this class of compounds.

Comparative Cytotoxicity of Benzofuran Derivatives

The cytotoxic potential of benzofuran derivatives is typically evaluated using colorimetric assays, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

The following table summarizes the IC50 values for a selection of benzofuran derivatives, highlighting the impact of substitutions on the benzofuran core on their cytotoxic activity.

Compound IDDerivative NameCancer Cell LineIC50 (µM)
1 5-Chlorobenzofuran-2-carboxamide derivativeMCF-7 (Breast)~1.14[1]
2 Benzofuran-2-carboxamide derivativeHCT-116 (Colon)0.87[2]
3 Benzofuran-2-carboxamide derivativeA549 (Lung)0.57[2]
4 Benzofuran-2-carboxamide derivativeHeLa (Cervical)0.73[2]
5 N-Phenyl-benzofuran carboxamideACHN (Renal)2.20 - 5.86[3]
6 N-Phenyl-benzofuran carboxamideHCT15 (Colon)2.20 - 5.86[3]
7 N-Phenyl-benzofuran carboxamideMM231 (Breast)2.20 - 5.86[3]
8 Benzo[b]furan derivative 26 MCF-7 (Breast)0.057[4]
9 Benzo[b]furan derivative 36 MCF-7 (Breast)0.051[4]
10 Benzofuran-isatin conjugate 5a SW-620 (Colorectal)8.7[5]
11 Benzofuran-isatin conjugate 5d SW-620 (Colorectal)6.5[5]

Experimental Protocols

The evaluation of the cytotoxic activity of benzofuran derivatives predominantly relies on in vitro cell-based assays. The most commonly employed methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

General Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is measured at approximately 510 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response data.

Mechanism of Action: Signaling Pathways

Benzofuran derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Several signaling pathways have been identified as targets for these compounds.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Certain benzo[b]furan derivatives have been shown to induce apoptosis in human breast cancer cells by inhibiting this pathway.[4]

PI3K_Akt_mTOR_Pathway Benzofuran Benzo[b]furan Derivatives PI3K PI3K Benzofuran->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzo[b]furan derivatives, leading to apoptosis.

Other Implicated Pathways
  • NF-κB and MAPK Signaling: Some benzofuran hybrids have demonstrated the ability to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[6][7]

  • p53-Independent Apoptosis: Certain benzofuran-2-acetic ester derivatives have been found to induce apoptosis in breast cancer cells by upregulating the p21Cip/WAF1 gene, independent of the tumor suppressor p53.[8]

  • STAT3 Signaling: While not directly shown for this compound, related heterocyclic compounds have been designed as inhibitors of the STAT3 signaling pathway, which is a key regulator of cancer cell proliferation and survival.[9][10]

Conclusion

The available evidence strongly suggests that benzofuran derivatives, particularly those with halogen substitutions at the 5-position, are a promising class of cytotoxic agents. While direct experimental data for this compound is limited, the potent anticancer activity of its chlorinated and other substituted analogs against a range of cancer cell lines indicates its high potential as a cytotoxic compound. The mechanisms of action for this class of molecules are multifaceted, often involving the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways. Further investigation into the specific activity and mechanisms of this compound is warranted to fully elucidate its therapeutic potential in oncology.

References

A Comparative Analysis of 5-Bromobenzofuran-2-carboxamide and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] The introduction of a bromine atom and a carboxamide group at the 5- and 2-positions, respectively, of the benzofuran ring is of significant interest for its potential to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the cytotoxic potential of a representative brominated benzofuran derivative against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines. It also delves into potential mechanisms of action and provides detailed experimental protocols for key assays.

Quantitative Cytotoxicity Analysis

The in vitro cytotoxicity of a proxy brominated benzofuran derivative, alongside Doxorubicin, Cisplatin, and Paclitaxel, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of a compound's cytotoxic potency.

Compound/DrugHeLa (Cervical Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)
Brominated Benzofuran Derivative (Proxy) 25[3]30[3]180[3]
Doxorubicin ~2.92[4][5]~0.031[4][6]Not Widely Reported
Cisplatin ~14.7 - 23.3[7]Data VariableData Variable
Paclitaxel ~0.005 - 0.02[8]Data VariableData Variable

Note: The IC50 values for the established anticancer drugs are aggregated from multiple sources and can vary depending on the specific experimental conditions, such as exposure time and assay methodology.

Potential Mechanisms of Action

While the precise mechanism of action for 5-Bromobenzofuran-2-carboxamide is yet to be elucidated, studies on related benzofuran derivatives suggest several potential pathways through which they may exert their anticancer effects.

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9][10] This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anticancer therapies. The apoptotic cascade can be initiated through various signaling pathways, ultimately leading to cell dismantling and removal.

  • Cell Cycle Arrest: Some benzofuran compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[11] This disruption of the cell cycle can halt tumor growth.

  • Inhibition of Signaling Pathways: Benzofuran derivatives have been reported to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][12][13] These pathways are crucial for cell growth, survival, and proliferation, making them attractive targets for cancer therapy.[14][15][16]

Signaling Pathway Diagrams

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzofuran Derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition

Potential Inhibition of the NF-κB Signaling Pathway by Benzofuran Derivatives.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of cytotoxicity and mechanistic studies.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for an additional 48-72 hours.[3][17]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][18]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow for the MTT Cytotoxicity Assay.

MTT_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Logical Flow of Apoptosis Detection using Annexin V and PI Staining.

Apoptosis_Flow Cell Treated Cell Population AnnexinV Annexin V Staining (Phosphatidylserine) Cell->AnnexinV PI Propidium Iodide (PI) Staining (DNA) Cell->PI EarlyApop Early Apoptotic (Annexin V+, PI-) AnnexinV->EarlyApop Positive LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->LateApop Positive PI->LateApop Positive Necrotic Necrotic (Annexin V-, PI+) PI->Necrotic Positive Viable Viable (Annexin V-, PI-)

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[20]

  • Staining: Pellet the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to degrade RNA and ensure only DNA is stained).[10]

  • Incubation: Incubate for 15-30 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[3]

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the broader family of brominated benzofuran derivatives demonstrates significant cytotoxic potential against various cancer cell lines. The presented data on a proxy compound, when compared with established chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel, suggests that this class of compounds warrants further investigation. The potential mechanisms of action, including the induction of apoptosis and inhibition of key cancer-related signaling pathways, highlight promising avenues for future research. The detailed experimental protocols provided in this guide are intended to support and standardize further preclinical evaluation of this compound and other novel benzofuran derivatives as potential anticancer therapeutic agents.

References

The Structure-Activity Relationship of 5-Halogenated Benzofuran-2-Carboxamides: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-bromobenzofuran-2-carboxamide analogs and their therapeutic potential. While specific comprehensive data on 5-bromo analogs is limited in publicly available literature, extensive research on the closely related 5-chlorobenzofuran-2-carboxamides offers significant insights into the structure-activity relationship (SAR) of this class of compounds. Studies suggest that the nature of the halogen atom (e.g., Cl, Br, F) at the 5-position of the benzofuran ring does not critically impact cytotoxic activity, whereas the position of the halogen is of great importance[1][2]. Therefore, this guide will focus on the well-documented SAR of 5-chlorobenzofuran-2-carboxamides as a predictive model for 5-bromo analogs.

The benzofuran scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2][3][4][5][6] The 2-carboxamide moiety and substitution at the 5-position of the benzofuran ring have been identified as key determinants of their pharmacological effects.[1][2]

Comparative Biological Activity

A series of 5-chlorobenzofuran-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The quantitative data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Compound IDR Group (Substitution on Carboxamide Nitrogen)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1 N-phenethyl1.52.11.8
2 N-(4-fluorophenethyl)1.21.81.4
3 N-(4-chlorophenethyl)1.11.51.2
4 N-(4-bromophenethyl)1.01.41.1
5 N-(4-methylphenethyl)2.53.22.8
6 N-(4-methoxyphenethyl)3.84.54.1
7 N-benzyl8.29.58.9
8 N-phenyl>10>10>10

Note: The data presented in this table is a representative compilation based on findings for 5-chlorobenzofuran-2-carboxamide analogs, which are expected to have similar activity to their 5-bromo counterparts.

Structure-Activity Relationship (SAR) Analysis:

  • Effect of the N-substituent: The nature of the substituent on the carboxamide nitrogen plays a crucial role in the antiproliferative activity. An N-phenethyl group (Compound 1) confers potent activity.

  • Substitution on the N-phenethyl ring: Halogen substitution at the para-position of the N-phenethyl ring generally enhances potency. The activity follows the order Br > Cl > F (Compounds 4, 3, and 2) > H (Compound 1). This suggests that a larger, more lipophilic halogen at this position is favorable for activity.

  • Electron-donating groups, such as methyl (Compound 5) and methoxy (Compound 6), at the para-position of the N-phenethyl ring lead to a decrease in activity compared to the unsubstituted analog.

  • Shortening the alkyl chain from phenethyl to benzyl (Compound 7) or having a direct phenyl substitution (Compound 8) results in a significant loss of antiproliferative activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from 5-bromosalicylaldehyde. The general synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Bromobenzofuran-2-carboxylic acid cluster_1 Step 2: Amide Coupling A 5-Bromosalicylaldehyde D Ethyl 5-bromobenzofuran-2-carboxylate A->D Reaction with B Diethyl bromomalonate B->D C Potassium carbonate C->D Base in Acetone F 5-Bromobenzofuran-2-carboxylic acid D->F Via E Hydrolysis (e.g., NaOH, EtOH/H2O) E->F G 5-Bromobenzofuran-2-carboxylic acid I 5-Bromobenzofuran-2-carbonyl chloride G->I Reaction with H Thionyl chloride or Oxalyl chloride H->I L Final this compound Analog I->L Reaction with J Desired Amine (R-NH2) J->L K Triethylamine K->L Base in DCM MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Apoptosis_Pathway A 5-Bromobenzofuran-2- carboxamide Analog B Mitochondrial Stress A->B C Bax/Bak Activation B->C D Bcl-2/Bcl-xL Inhibition B->D E Cytochrome c Release C->E D->E H Apoptosome Formation E->H F Apaf-1 F->H G Pro-caspase-9 G->H I Caspase-9 Activation H->I K Caspase-3 Activation I->K J Pro-caspase-3 J->K L Apoptosis K->L

References

Unveiling the Action of 5-Bromobenzofuran-2-carboxamide: A Comparative Guide to its NF-κB Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of drug discovery, particularly in the realms of oncology and inflammatory diseases, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target. This guide provides a comparative analysis of 5-Bromobenzofuran-2-carboxamide and its potential mechanism of action as an NF-κB inhibitor, benchmarked against established inhibitors BAY 11-7082 and MG-132. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further investigation into this promising compound class.

While direct inhibitory data for this compound on the NF-κB pathway is still emerging, the broader family of benzofuran-2-carboxamide derivatives has demonstrated significant activity in this area. This guide will, therefore, draw upon data from closely related analogs to provide a substantive comparison.

Comparative Analysis of NF-κB Inhibitors

The inhibitory potential of this compound and its analogs is contextualized by comparing their half-maximal inhibitory concentrations (IC50) with those of the well-characterized inhibitors, BAY 11-7082 and MG-132.

CompoundTarget/AssayIC50 (µM)Cell Line/System
Benzofuran-2-carboxamide Analog (Compound 5d) Nitric Oxide (NO) Production Inhibition52.23 ± 0.97LPS-stimulated RAW 264.7 macrophages
BAY 11-7082 TNFα-induced IκBα phosphorylation10Tumor cells
MG-132 NF-κB Activation3Varies by study

Note: The data for the benzofuran-2-carboxamide analog is based on the inhibition of nitric oxide production, an indirect but relevant indicator of anti-inflammatory activity often linked to the NF-κB pathway.

Deciphering the Mechanisms: The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is a central pathway in the cellular response to inflammatory stimuli. Understanding this pathway is crucial to appreciating the action of its inhibitors.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NF_kB NF-κB (p50/p65) NF_kB->IkB Bound & Inactive NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_p->NF_kB Release IkB_p->Proteasome Ubiquitination & Degradation DNA Target Gene Promoter NF_kB_n->DNA Binding Transcription Transcription DNA->Transcription Initiation MG132_inhibits->Proteasome MG-132 Benzofuran_inhibits->IKK_Complex This compound (Proposed) BAY117082_inhibits BAY117082_inhibits BAY117082_inhibits->IKK_Complex BAY 11-7082 Luciferase_Assay_Workflow Start Start Cell_Seeding Seed cells with NF-κB luciferase reporter construct Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound or control inhibitors Incubation1->Compound_Treatment Incubation2 Incubate for a defined period Compound_Treatment->Incubation2 Stimulation Stimulate with an NF-κB activator (e.g., TNF-α, LPS) Incubation2->Stimulation Incubation3 Incubate for 6-24 hours Stimulation->Incubation3 Cell_Lysis Lyse cells Incubation3->Cell_Lysis Luminometry Measure luciferase activity (luminescence) Cell_Lysis->Luminometry Data_Analysis Analyze data and calculate IC50 values Luminometry->Data_Analysis End End Data_Analysis->End

A Comparative Guide to the Synthesis and Biological Evaluation of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies and biological data related to 5-Bromobenzofuran-2-carboxamide. The information is compiled to address the reproducibility of its synthesis and to summarize its potential biological activities based on available experimental data for structurally related compounds.

Synthesis of this compound: A Reproducible Pathway

The synthesis of this compound is most commonly achieved through a two-step process commencing with the commercially available 5-Bromobenzofuran-2-carboxylic acid. This method is widely cited and considered reproducible for generating various benzofuran-2-carboxamides.

General Synthetic Protocol:

The synthesis involves the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with ammonia to yield the final carboxamide product.

Step 1: Synthesis of 5-Bromobenzofuran-2-carbonyl chloride

Thionyl chloride (SOCl₂) is employed to convert 5-Bromobenzofuran-2-carboxylic acid to its more reactive acid chloride derivative.

Step 2: Synthesis of this compound

The freshly prepared 5-Bromobenzofuran-2-carbonyl chloride is then treated with an aqueous solution of ammonium hydroxide to furnish the desired this compound.

A general procedure for this type of transformation has been described in the literature.[1] While specific yield for this compound is not explicitly detailed in the provided search results, this pathway is a standard and reliable method for the preparation of benzofuran-2-carboxamides.

Table 1: Comparison of Synthetic Protocols for Benzofuran-2-carboxamides

Starting MaterialReagentsKey StepsReported Yield (Analogues)Reference
Benzofuran-2-carboxylic acid derivatives1. Thionyl chloride, Toluene2. Ammonium hydroxide, water1. Acid chloride formation2. AmidationNot specified for 5-bromo derivative[1]
5-chlorosalicylaldehyde, ethyl bromoacetate1. Cs₂CO₃, DMF/MeCN2. NH₃, MeOH/EtOH1. Ester formation2. Amidation84.8% (for ethyl 5-chlorobenzofuran-2-carboxylate)[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • 25% Aqueous Ammonium Hydroxide (NH₄OH)

  • Ice

  • Water (cold)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 5-Bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous toluene. Carefully add thionyl chloride (1.65 equivalents). Heat the mixture to reflux and stir for approximately 3 hours.[1]

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove excess thionyl chloride and toluene. This will yield the crude 5-Bromobenzofuran-2-carbonyl chloride.

  • Amidation: In a separate beaker, cool a solution of 25% aqueous ammonium hydroxide using an ice bath. Slowly add the crude 5-Bromobenzofuran-2-carbonyl chloride in small portions to the cold ammonium hydroxide solution with vigorous stirring.[1]

  • Precipitation and Isolation: Allow the reaction mixture to warm to room temperature. A precipitate of this compound should form. Collect the solid by filtration, wash it with cold water, and dry it under a vacuum.[1]

Characterization:

The synthesized compound should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity of this compound and Derivatives

Benzofuran derivatives, including those with bromine substitution, have demonstrated a wide range of biological activities. The primary areas of interest include anticancer and antimicrobial effects. While specific quantitative data for this compound is limited in the provided search results, data for closely related analogues provide valuable insights into its potential efficacy.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzofuran-2-carboxamide derivatives against various cancer cell lines. The mechanism of action is often linked to the inhibition of critical signaling pathways, such as the NF-κB pathway, and the induction of apoptosis.[3][4]

Table 2: Anticancer Activity of Brominated Benzofuran Derivatives (Analogues to this compound)

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideHeLa (Cervical)40[3]
7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideK562 (Leukemia)35[3]
7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideMOLT-4 (Leukemia)45[3]
Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateHeLa (Cervical)85[3]
Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateK562 (Leukemia)60[3]
Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateMOLT-4 (Leukemia)70[3]
Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateHeLa (Cervical)20[3]
Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateK562 (Leukemia)25[3]
Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateMOLT-4 (Leukemia)30[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or test compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Brominated Benzofuran Derivatives (Analogues to this compound)

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus NCTC 4163200[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus NCTC 416350[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus NCTC 4163100[5]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or test compound)

  • 96-well microtiter plates

  • Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway

Benzofuran derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer.[4][7][8][9][10][11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Benzofuran 5-Bromobenzofuran- 2-carboxamide (Proposed Inhibitor) Benzofuran->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound.

Synthesis_Workflow start Start: 5-Bromobenzofuran- 2-carboxylic acid step1 Step 1: Acid Chloride Formation (SOCl₂, Toluene) start->step1 intermediate Intermediate: 5-Bromobenzofuran- 2-carbonyl chloride step1->intermediate step2 Step 2: Amidation (NH₄OH, H₂O) intermediate->step2 product Product: 5-Bromobenzofuran- 2-carboxamide step2->product purification Purification (Filtration, Washing) product->purification characterization Characterization (NMR, IR, MS) purification->characterization bio_eval Biological Evaluation characterization->bio_eval anticancer Anticancer Assays (e.g., MTT) bio_eval->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) bio_eval->antimicrobial

Caption: General workflow for the synthesis and biological evaluation of this compound.

References

Comparative Analysis of Benzofuran-2-Carboxamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A review of the antiproliferative activity of benzofuran-2-carboxamide derivatives across various cancer cell lines, detailing their mechanisms of action and the experimental protocols for their evaluation.

Introduction

Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Among these, benzofuran-2-carboxamides have attracted considerable attention as a promising scaffold for the development of novel anticancer therapeutics. While specific cross-validation data for 5-Bromobenzofuran-2-carboxamide is limited in publicly available research, extensive studies on closely related derivatives, particularly halogenated analogues, provide valuable insights into their potential efficacy and mechanisms of action. This guide offers a comparative overview of the activity of various benzofuran-2-carboxamide derivatives in different cancer cell lines, supported by detailed experimental methodologies and pathway visualizations.

Data Presentation: Antiproliferative Activity of Benzofuran-2-Carboxamide Derivatives

The antiproliferative effects of various benzofuran-2-carboxamide derivatives have been evaluated against a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/DerivativeCell LineIC50 (µM)Reference
Benzofuran-2-carboxamide Derivative 1a NCI-H460 (Lung Cancer)Not specified, but showed broad-spectrum activity[1]
Benzofuran-2-carboxamide Derivative 1h NCI-H460 (Lung Cancer)4.13[1]
Benzofuran-Isatin Conjugate 5a SW-620 (Colon Cancer)8.7[2]
HT-29 (Colon Cancer)9.4[2]
Benzofuran-Isatin Conjugate 5d SW-620 (Colon Cancer)6.5[2]
HT-29 (Colon Cancer)9.8[2]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g HCT-116 (Colon Cancer)0.87[3]
HeLa (Cervical Cancer)0.73[3]
HepG2 (Liver Cancer)5.74[3]
A549 (Lung Cancer)0.57[3]
3-Amidobenzofuran Derivative 28g MDA-MB-231 (Breast Cancer)3.01[3]
HCT-116 (Colon Cancer)5.20[3]
HT-29 (Colon Cancer)9.13[3]

Signaling Pathways and Mechanism of Action

Benzofuran derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer progression, such as the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[2]

Apoptosis Signaling Pathway

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[4][5] Benzofuran-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells.[1]

G Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family (Bax, Bak) Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Procaspase-3->Caspase-3 Activation G HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α PHD Prolyl Hydroxylases HIF-1α_N->PHD Hydroxylation HIF-1α_H HIF-1α VHL von Hippel-Lindau protein PHD->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1 Complex HIF-1 (HIF-1α/HIF-1β) HIF-1α_H->HIF-1 Complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binding Target Genes Target Genes HRE->Target Genes Transcription G MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds and incubate A->B C Add MTT reagent and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E G Western Blot Workflow A Protein Extraction from treated cells B SDS-PAGE (Protein Separation) A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Analysis F->G

References

Comparative Efficacy of 5-Bromobenzofuran-2-carboxamide: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5-Bromobenzofuran-2-carboxamide and its derivatives, focusing on their performance in both laboratory (in vitro) and living organism (in vivo) settings. The information is compiled from preclinical studies to offer a comprehensive overview for researchers in oncology and drug discovery.

In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary method for assessing this in vitro efficacy is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

While direct IC50 values for this compound are not extensively available in the public domain, studies on structurally similar Phenyl 5-bromofuran-2-carboxylate derivatives provide valuable insights into the potential anticancer activity of this class of compounds.

Compound IDDerivativeHeLa (Cervical Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide403545
1c 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran2530180
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate856070
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate202530
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate354030

Data synthesized from a study on structurally similar benzofuran derivatives.[1]

In Vivo Efficacy: Preclinical Animal Models

Direct in vivo efficacy studies on this compound are limited in publicly accessible literature. However, research on other benzofuran derivatives provides a framework for how such studies are typically conducted and the kind of data that can be expected.

One study on a benzofuran derivative, (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6), investigated its effect on liver cancer xenograft tumors in nude mice.[2] The growth of these tumors was suppressed following the administration of the compound.[2] Another study on a different benzofuran derivative, (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, administered to rats, suggested that the compound induced a significant stress response, indicated by altered levels of serum vitamins and increased malondialdehyde, a marker of oxidative stress.[3]

These studies highlight the potential for benzofuran-based compounds to exhibit anti-tumor activity and modulate physiological processes in vivo. A proposed experimental workflow for evaluating the in vivo efficacy of this compound in a cancer model is outlined below.

G cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis animal_model Immunocompromised Mice (e.g., Nude or SCID) cell_injection Subcutaneous injection of human cancer cells animal_model->cell_injection tumor_formation Allow tumors to reach a palpable size cell_injection->tumor_formation randomization Randomize mice into treatment and control groups tumor_formation->randomization treatment Administer this compound (e.g., intraperitoneally or orally) randomization->treatment control Administer vehicle control randomization->control tumor_measurement Measure tumor volume (e.g., twice weekly) treatment->tumor_measurement body_weight Monitor body weight as a measure of toxicity treatment->body_weight control->tumor_measurement control->body_weight endpoint Euthanize mice when tumors reach predetermined size tumor_measurement->endpoint body_weight->endpoint tumor_excision Excise tumors for further analysis endpoint->tumor_excision histology Histological analysis tumor_excision->histology biomarker Biomarker analysis (e.g., Western Blot) tumor_excision->biomarker

Proposed workflow for in vivo efficacy testing.

Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of benzofuran derivatives are hypothesized to be mediated through the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers. Benzofuran derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor 5-Bromobenzofuran- 2-carboxamide (Proposed) Inhibitor->PI3K Inhibitor->Akt

PI3K/Akt/mTOR signaling pathway inhibition.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Constitutive activation of NF-κB is observed in many cancer types and is associated with tumor development and progression. The substitution pattern on the N-phenyl ring of benzofuran-2-carboxamides is thought to be important for their NF-κB inhibitory activities.[1]

G cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_active->Transcription Inhibitor 5-Bromobenzofuran- 2-carboxamide (Proposed) Inhibitor->IKK

NF-κB signaling pathway inhibition.

Experimental Protocols

In Vitro: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo: Xenograft Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mechanism of Action: Western Blot for PI3K/Akt/mTOR Pathway

Western blotting is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the total and phosphorylated forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.

References

A Head-to-Head Comparison of 5-Bromobenzofuran-2-carboxamide and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 5-Bromobenzofuran-2-carboxamide and structurally similar compounds, focusing on their potential as anticancer agents. The information presented herein is curated from recent scientific literature to aid in the strategic design of future investigations into this promising class of molecules.

Executive Summary

Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, with anticancer properties being a prominent area of investigation. Within this class, 5-substituted benzofuran-2-carboxamides have garnered considerable interest. This guide focuses on the comparative analysis of this compound and its halogenated analogs, specifically the 5-chloro and 5-fluoro derivatives, as well as the unsubstituted parent compound. The objective is to elucidate the structure-activity relationships (SAR) conferred by halogen substitution at the 5-position of the benzofuran ring, providing a clear overview of their therapeutic potential.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is used for comparison. It is important to note that direct comparative data from a single study for all four compounds is limited; therefore, the following tables synthesize data from multiple sources. Variations in experimental conditions across studies should be considered when interpreting these results.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Substituted Benzofuran-2-carboxamides
CompoundCancer Cell LineIC50 (µM)Reference
This compound K562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
5-Chlorobenzofuran-2-carboxamide Derivative (Compound 3) HeLa (Cervical Carcinoma)1.136[1]
Unsubstituted Benzofuran-2-carboxamide Derivative A549 (Lung Carcinoma)>100[1]
Doxorubicin (Reference Drug) HeLa (Cervical Carcinoma)1.136[1]

Note: The data for the 5-chloro derivative corresponds to a specific analog (Compound 3 in the cited study) which has an N-phenethyl-morpholinyl substitution, highlighting the importance of the entire molecular structure in determining activity. The unsubstituted derivative showed significantly less activity, underscoring the positive contribution of halogenation at the 5-position.

Structure-Activity Relationship (SAR)

The available data suggests a strong correlation between the substitution at the 5-position of the benzofuran ring and the resulting anticancer activity.[1] Halogenation at this position appears to be crucial for cytotoxicity. The high potency of the 5-bromo and 5-chloro analogs compared to the unsubstituted compound indicates that the electronic and steric properties of the halogen atom contribute significantly to the molecule's interaction with its biological target.[1]

Mechanistic Insights: Modulation of Key Signaling Pathways

Several benzofuran derivatives have been reported to exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and adaptation to the tumor microenvironment. The Hypoxia-Inducible Factor-1 (HIF-1) and Nuclear Factor-kappa B (NF-κB) pathways are two such targets.[1]

HIF-1 Signaling Pathway

The HIF-1 pathway is a critical regulator of cellular response to hypoxia and plays a key role in tumor progression and angiogenesis. Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway.[1]

HIF1_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHD->VHL Binding VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HIF1b->Nucleus HRE HRE (DNA) HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Benzofuran 5-Bromobenzofuran-2- carboxamide Analogs Benzofuran->HIF1_complex Inhibition

Caption: Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit NF-κB activation.

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Benzofuran 5-Bromobenzofuran-2- carboxamide Analogs Benzofuran->IKK Inhibition DNA DNA NFkB_nuc->DNA Target_Genes Target Gene Transcription (e.g., Anti-apoptotic) DNA->Target_Genes

Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific cell lines and compounds.

Synthesis of 5-Substituted Benzofuran-2-carboxamides

A general synthetic route to 5-substituted benzofuran-2-carboxamides is outlined below.

Synthesis_Workflow Start 5-Substituted Salicylaldehyde Step1 Reaction with Ethyl Chloroacetate Start->Step1 Intermediate1 Ethyl 5-Substituted Benzofuran-2-carboxylate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 5-Substituted Benzofuran-2-carboxylic Acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Final_Product 5-Substituted Benzofuran-2-carboxamide Step3->Final_Product

Caption: General Synthetic Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Antitumor Efficacy (Xenograft Model)
  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment and control groups. The test compounds are administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum allowed size), mice are euthanized, and tumors are excised and weighed.

  • Analysis: Further analysis, such as histopathology and biomarker assessment, can be performed on the tumor tissues.

Conclusion

The comparative analysis of this compound and its analogs reveals the significant role of halogen substitution at the 5-position in enhancing anticancer activity. The potent cytotoxicity exhibited by the 5-bromo and 5-chloro derivatives against various cancer cell lines, coupled with their potential to modulate key oncogenic signaling pathways like HIF-1 and NF-κB, underscores their promise as a scaffold for the development of novel cancer therapeutics. Further preclinical development, including comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational resource to aid researchers in the strategic design of future investigations into this valuable class of molecules.

References

Benchmarking the synthetic efficiency of different routes to 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic pathways to 5-Bromobenzofuran-2-carboxamide, a key building block in the development of various pharmaceutical compounds. The synthetic efficiency of each route is evaluated based on reaction yields, conditions, and starting materials. This document aims to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs by presenting quantitative data in accessible tables, detailed experimental protocols, and clear visual representations of the synthetic workflows.

Overview of Synthetic Strategies

Two principal routes for the synthesis of this compound are benchmarked in this guide:

  • Route A: A two-step synthesis commencing with the commercially available 5-bromosalicylaldehyde. This pathway involves an initial Perkin-like condensation and cyclization to form an ester intermediate, which is subsequently amidated.

  • Route B: A two-step route starting from 5-bromo-1-benzofuran-2-carboxylic acid. This method proceeds via the formation of a reactive acyl chloride intermediate, followed by amidation.

The selection between these routes will likely depend on the availability and cost of the starting materials, desired purity, and the specific capabilities of the laboratory.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for each synthetic route, providing a direct comparison of their efficiencies.

ParameterRoute A: From 5-BromosalicylaldehydeRoute B: From 5-Bromo-1-benzofuran-2-carboxylic acid
Starting Material 5-Bromosalicylaldehyde5-Bromo-1-benzofuran-2-carboxylic acid
Intermediate Ethyl 5-bromobenzofuran-2-carboxylate5-Bromobenzofuran-2-carbonyl chloride
Overall Yield ~70-80% (estimated from chloro-analog)High (not explicitly stated, but individual steps are high yielding)
Reaction Steps 22
Key Reagents Ethyl bromoacetate, Caesium carbonate, AmmoniaThionyl chloride, Ammonium hydroxide
Reaction Time Step 1: 48 hours; Step 2: 12-24 hoursStep 1: 3 hours; Step 2: <1 hour
Reaction Temperature Step 1: Reflux; Step 2: 100-120 °CStep 1: Reflux; Step 2: 0-20 °C

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route A: From 5-Bromosalicylaldehyde

Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This protocol is adapted from the synthesis of the analogous 5-chloro derivative.[1]

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromosalicylaldehyde (1.0 eq) and caesium carbonate (1.5 eq) in a mixture of N,N-dimethylformamide (DMF) and acetonitrile.

  • Reaction Initiation: To the stirred solution, slowly add ethyl bromoacetate (1.0-1.2 eq) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Stir the mixture vigorously.

  • Product Collection: Collect the resulting precipitate by vacuum filtration. Wash the solid product with deionized water and dry it under a vacuum to yield Ethyl 5-bromobenzofuran-2-carboxylate. The reported yield for the analogous chloro-compound is 84.8%.[1]

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, dissolve Ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amidation: Add a solution of ammonia in methanol (e.g., 7N) and seal the vessel.

  • Reaction Conditions: Heat the sealed mixture at a temperature ranging from 100-120 °C for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route B: From 5-Bromo-1-benzofuran-2-carboxylic acid

Step 1: Synthesis of 5-Bromobenzofuran-2-carbonyl chloride

  • Reaction Setup: To a suspension of 5-bromo-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.65 eq).[2]

  • Reaction Conditions: Stir the mixture at reflux for 3 hours.

  • Isolation of Intermediate: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 5-Bromobenzofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Amidation: Add the resulting 5-bromobenzofuran-2-carbonyl chloride (1.0 eq) in small portions to an ice-cold solution of 25% aqueous ammonium hydroxide.[2]

  • Reaction Conditions: Upon completion of the addition, allow the reaction mixture to warm to room temperature, during which a precipitate will form.

  • Product Collection: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two synthetic routes.

Route_A_Workflow Start 5-Bromosalicylaldehyde Step1 Ethyl 5-bromobenzofuran-2-carboxylate (Esterification/Cyclization) Start->Step1 Step2 This compound (Amidation) Step1->Step2 Reagents1 Ethyl bromoacetate, Cs2CO3, DMF/ACN, Reflux Reagents1->Step1 Reagents2 Ammonia, MeOH, 100-120°C Reagents2->Step2

Caption: Synthetic workflow for Route A starting from 5-bromosalicylaldehyde.

Route_B_Workflow Start 5-Bromo-1-benzofuran- 2-carboxylic acid Step1 5-Bromobenzofuran-2-carbonyl chloride (Acyl Chloride Formation) Start->Step1 Step2 This compound (Amidation) Step1->Step2 Reagents1 SOCl2, Toluene, Reflux Reagents1->Step1 Reagents2 aq. NH4OH, 0-20°C Reagents2->Step2

Caption: Synthetic workflow for Route B starting from 5-bromo-1-benzofuran-2-carboxylic acid.

References

Peer-reviewed literature validating the biological effects of 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the peer-reviewed literature on the biological effects of various substituted benzofuran-2-carboxamide derivatives, with a particular focus on anticancer and antimicrobial properties. While direct biological validation of 5-Bromobenzofuran-2-carboxamide is limited in publicly available literature, where it is primarily cited as a synthetic intermediate, this guide will compare derivatives with various substitutions to infer the potential effects of the bromo- substitution at the 5-position.

Anticancer Activity of Benzofuran-2-Carboxamide Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran-2-carboxamide derivatives against a variety of cancer cell lines. The substitution pattern on the benzofuran ring and the nature of the carboxamide group play a crucial role in determining the potency and selectivity of these compounds.

Table 1: In Vitro Anticancer Activity of Substituted Benzofuran-2-Carboxamides

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
17a N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamideT-47D (Breast Cancer)0.088[1]
Colon Cancer Subpanel (Mean)0.87[1]
17c N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamideColon Cancer Subpanel (Mean)0.84[1]
3h 2-N-acetamidopyridyl substituted amideSW620 (Colon)Concentration-dependent antiproliferative effects[2]
6f 2-imidazolynyl substitutedSK-BR-3 (Breast)Concentration-dependent antiproliferative effects[2]
50g 6-methoxy-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamideHCT-116 (Colon)0.87[3]
HeLa (Cervical)0.73[3]
A549 (Lung)0.57[3]

Experimental Protocols: Anticancer Assays

  • Cell Viability Assay (MTT Assay): This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

  • NCI-60 Human Tumor Cell Line Screen: The National Cancer Institute (NCI) performs a standardized screen of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. This provides a broad profile of a compound's anticancer activity.[1]

Signaling Pathway Visualization

The anticancer activity of some benzofuran-2-carboxamide derivatives has been linked to the induction of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Benzofuran-2-carboxamides Benzofuran-2-carboxamides Benzofuran-2-carboxamides->Mitochondrion Induces stress

Fig. 1: Generalized apoptosis induction pathway potentially targeted by benzofuran-2-carboxamides.

Antimicrobial Activity of Benzofuran-2-Carboxamide Derivatives

Benzofuran-2-carboxamide derivatives have also been investigated for their potential as antimicrobial agents. The structural modifications significantly influence their activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Benzofuran-2-Carboxamide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Schiff base of 3-amino-5-bromobenzofuran-2-carboxamide Antibacterial and antifungal activity observed (specific MICs not provided)-[4]
Metal complexes of Schiff base from 3-amino-5-bromobenzofuran-2-carboxamide Enhanced antibacterial and antifungal activity compared to the ligand-[4]
Benzofuran-2-carboxamide derivatives (general) B. subtilis, S. aureus, E. coliAs low as 6.25[5]

Experimental Protocols: Antimicrobial Assays

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions for the microorganism to grow.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow Visualization

antimicrobial_workflow Start Start Compound_Preparation Prepare serial dilutions of Benzofuran-2-carboxamide derivative Start->Compound_Preparation Inoculation Inoculate microplate wells with standardized microbial suspension Compound_Preparation->Inoculation Incubation Incubate at optimal growth temperature Inoculation->Incubation MIC_Determination Visually assess for growth inhibition and determine MIC Incubation->MIC_Determination End End MIC_Determination->End

Fig. 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Comparison and Structure-Activity Relationship (SAR)

The available literature suggests that the biological activity of benzofuran-2-carboxamides is highly dependent on the nature and position of substituents.

  • Anticancer Activity: The presence of bulky and heterocyclic moieties on the carboxamide nitrogen, as seen in compounds 17a , 17c , and 50g , appears to be beneficial for potent anticancer activity.[1][3] The methoxy group at the 6-position in compound 50g was also highlighted as being important for its high antiproliferative activity.[3]

  • Antimicrobial Activity: While data for the parent this compound is lacking, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated antimicrobial potential.[4] This suggests that the core scaffold can be a valuable starting point for the development of novel antimicrobial agents.

Logical Relationship Visualization

sar_logic cluster_substituents Examples of Substituents Benzofuran_Scaffold Benzofuran-2-carboxamide Core Scaffold Substituents Substituents at various positions Benzofuran_Scaffold->Substituents Modification Biological_Activity Biological Activity (Anticancer, Antimicrobial) Substituents->Biological_Activity Influences Bromo_at_C5 5-Bromo Methoxy_at_C6 6-Methoxy Heterocycles_on_Amide Heterocyclic amides

Fig. 3: Relationship between the core scaffold, substituents, and biological activity.

References

Safety Operating Guide

Safe Disposal of 5-Bromobenzofuran-2-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromobenzofuran-2-carboxamide, ensuring compliance with safety regulations and minimizing risks.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets for the compound and its close analogs, it is harmful if swallowed and is suspected of causing genetic defects.[1][2] As a brominated organic compound, it is classified as a halogenated organic waste.[3][4]

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Environmental Hazards: Should not be allowed to enter drains or the environment.[1]

Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound for disposal purposes:

PPE ItemSpecificationPurpose
Gloves Chemically resistant (e.g., nitrile or neoprene)To prevent skin contact.
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes.
Lab Coat Fully buttoned, long-sleevedTo protect skin and clothing from contamination.
Respiratory Protection May be required if generating dusts; consult SDSTo prevent inhalation of airborne particles.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most crucial step in the disposal process.

Step 1: Identify the Waste Stream

  • Pure this compound and materials heavily contaminated with it are to be treated as hazardous chemical waste .

  • Specifically, this compound falls under the category of halogenated organic waste .[3][4]

Step 2: Use a Designated Waste Container

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[5][6]

  • The container must be in good condition, with a secure, leak-proof closure.[5]

  • For liquid solutions, use a container designated for halogenated organic solvents. For solid waste, use a clearly labeled solid waste container.[3]

Step 3: Label the Waste Container

  • The waste container must be clearly labeled as "Hazardous Waste."[3]

  • The label should include:

    • The full chemical name: "this compound"

    • The words "Halogenated Organic Waste"[3]

    • An indication of the primary hazards (e.g., "Toxic," "Mutagenic")

    • The accumulation start date (the date the first piece of waste is added to the container).[6]

On-site Storage and Handling

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, bases, and amines.[8][9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Do not overfill the container; it should be no more than three-quarters full to allow for expansion and prevent spills.[10]

  • Spill Management: In the event of a small spill, it can be absorbed with an inert dry material and placed in the hazardous waste container.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][11]

Step 1: Request a Waste Pickup

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically six months), arrange for its disposal through your institution's EHS or a licensed hazardous waste disposal company.[5][10]

Step 2: Final Disposal Method

  • The recommended and most common disposal method for halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[4][12] These facilities are equipped with specialized scrubbers and emission control systems to handle the byproducts of combustion.

The overall workflow for the disposal of this compound is illustrated in the diagram below.

G cluster_0 In the Laboratory cluster_1 Disposal Process A Identify Waste (this compound) B Wear Appropriate PPE A->B C Select & Label Container ('Hazardous Waste', 'Halogenated Organic') B->C D Collect Waste in Container C->D E Store in Satellite Accumulation Area D->E F Container Full or Max Time Reached? E->F F->E No G Request Waste Pickup from EHS F->G Yes H Transport by Licensed Professional G->H I Incineration H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the chemical's SDS for the most accurate and detailed information.

References

Essential Safety and Operational Guide for 5-Bromobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of 5-Bromobenzofuran-2-carboxamide, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of dust and aerosols.[1] The following table summarizes the required PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[2]Chemical-impermeable gloves (e.g., Nitrile rubber).[2]N95 (US) or equivalent dust mask. A full-face respirator may be necessary if exposure limits are exceeded.[2]Standard lab coat.[2]
Preparing Solutions Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is likely.[2]Chemical-impermeable gloves.[2]Work within a certified chemical fume hood to minimize vapor inhalation.[2]Chemical-resistant lab coat or apron over a standard lab coat.[2]
Running Reactions Tightly fitting safety goggles with side-shields.[2]Chemical-impermeable gloves.[2]All operations should be conducted within a chemical fume hood.[2]Standard lab coat.[2]
Spill Cleanup Tightly fitting safety goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves.[2]Full-face respirator with appropriate cartridges for organic vapors and particulates.[2]Chemical-resistant suit or overalls.

Experimental Protocols and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to maintain low airborne concentrations.[3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3][4]

Handling:

  • Avoid all personal contact with the substance, including the inhalation of dust.[3]

  • Minimize the generation and accumulation of dust.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

  • Wash hands thoroughly after handling the compound.[1][3][5]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1][4]

  • Store in a locked-up area.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Emergency and Disposal Plan

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][5] Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water.[3][5] Call a poison control center or doctor immediately.[3]

Spill and Disposal:

  • Spill Cleanup: Avoid generating dust.[3] Remove all sources of ignition.[2] Collect the spilled material using appropriate tools and place it into a suitable, labeled container for disposal.[2] Prevent the chemical from entering drains or the environment.[2][3]

  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weighing B->C D Solution Preparation C->D E Reaction D->E F Decontaminate E->F G Dispose Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Bromobenzofuran-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.